Product packaging for DIMETHICONOL ISOSTEARATE(Cat. No.:CAS No. 133448-14-3)

DIMETHICONOL ISOSTEARATE

Cat. No.: B593649
CAS No.: 133448-14-3
M. Wt: 460.82
InChI Key: MFLBUSKGHPXDAM-UHFFFAOYSA-N
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Description

Overview of Polymeric Organosiloxanes and Their Derivatives

Polymeric organosiloxanes, commonly known as silicones, are a versatile class of synthetic polymers. foodpackagingforum.org Their molecular structure is characterized by an inorganic backbone of repeating silicon-oxygen (Si-O) units (⋯−Si−O−Si−O−Si−O−⋯). foodpackagingforum.orgnih.gov This Si-O backbone is different from the carbon-based backbones that define organic polymers. foodpackagingforum.org Attached to each silicon atom in the chain are organic groups, most commonly nonpolar alkyl groups like methyl (CH₃). foodpackagingforum.orgnih.gov The presence of these organic side groups makes silicones water-repellent. foodpackagingforum.org

The properties of polysiloxanes can be widely varied based on the length and structure of the Si-O-Si main chain. cosmeticsinfo.org Linear polysiloxanes are typically oily or greasy materials with very low glass transition temperatures, while 2D or 3D network structures are used as rubbers. cosmeticsinfo.org Derivatives of these basic polymers are created by introducing different functional groups to the siloxane structure. lesielle.comgoogle.com For example, Dimethiconol is a type of polydimethylsiloxane (B3030410) that is terminated at each end of the polymer chain with hydroxyl (-OH) groups instead of the typical trimethylsiloxy units. lesielle.comgoogle.com This hydroxyl functionality allows for further chemical reactions, such as esterification, to create a vast array of silicone derivatives with tailored properties for specific applications. lesielle.comgelest.com

Chemical Classification and Nomenclature within Silicone Ester Systems

Silicone esters are a specific class of organosilicon compounds that contain an oxygen bridge from a silicon atom to an organic group (a Si-OR linkage). powerchemical.netvulcanchem.com Their nomenclature can follow several conventions. Early systems named them as derivatives of orthosilicic acid, Si(OH)₄. powerchemical.net For instance, Si(OC₂H₅)₄ was called tetraethyl orthosilicate. powerchemical.net With the advancement of organosilane chemistry, a nomenclature based on alkoxy derivatives became preferred, where Si(OC₂H₅)₄ is named tetraethoxysilane. powerchemical.net

Within this broad class, acyloxysilanes are a distinct group where the silicon is bonded to the oxygen of a carboxyl group (Si-OOC-R). powerchemical.net Dimethiconol Isostearate falls into this category. It is chemically defined as the ester of Dimethiconol (a hydroxyl-terminated silicone polymer) and Isostearic Acid (a long-chain fatty acid). thegoodscentscompany.com This structure is also described as a dimethyl siloxane terminated with [(1-oxoisooctadecyl)oxy] groups. siliconeoil.net

A shorthand notation is also used to describe the structural elements of siloxanes, using the symbols M, D, T, and Q to denote units with one, two, three, and four Si-O bonds, respectively. nih.gov Linear polymers are composed of difunctional D-units, while monofunctional M-units act as chain terminators. nih.gov

Historical Context of Silicone Ester Research in Industrial and Applied Chemistry

The history of silicone chemistry began in 1863 when French chemists Charles Friedel and James Crafts prepared the first organosilicon compound, tetraethylsilane. sbfchem.com For several decades, research focused on synthesizing various simple organosilicon compounds. simtec-silicone.com The term "silicone" was first used by English chemist Frederick Kipping, who, between 1889 and 1944, conducted extensive research that laid the foundation for the field. sbfchem.compbs.org

The industrial and applied potential of silicone polymers gained significant attention in the late 1930s. sbfchem.com A major breakthrough occurred in the early 1940s when Eugene G. Rochow pioneered a method for the large-scale manufacture of silicones through the direct reaction of methyl chloride with silicon. frontiersin.org This discovery paved the way for industrial production. sbfchem.com In 1943, the Dow Corning Corporation was established as a joint venture between Dow Chemical and Corning Glass, becoming the world's first dedicated silicone manufacturer. sbfchem.comsimtec-silicone.com General Electric also founded a silicone division in 1947. sbfchem.com Throughout the 1940s and 1950s, these companies introduced a variety of silicone products, including fluids, resins, and rubbers, leading to a global expansion of the silicone industry. sbfchem.compbs.org The development of silicone esters followed, providing materials that combined the properties of silicones with those of organic esters for specialized applications. gelest.com

Significance of Long-Chain Fatty Acid Esterification in Silicone Polymer Design

The esterification of silicone polymers with long-chain fatty acids is a key strategy in materials science to create hybrid molecules with enhanced properties. gelest.com This process typically involves reacting a hydroxyl-containing silicone polymer, such as Dimethiconol, with a fatty acid. gelest.com

This modification is significant for several reasons:

Improved Lubrication and Softening: The resulting silicone fatty esters provide outstanding lubrication and softening effects, which is particularly useful in applications like textile treatments. gelest.com

Enhanced Compatibility: Standard silicone compounds often have limited solubility in organic materials like mineral oils and fatty triglycerides. gelest.com Esterification with fatty acids improves this compatibility, allowing for the creation of stable blends with traditional fatty materials. gelest.com

Modified Surface Properties: The fatty acid portion of the molecule alters the surface characteristics of the silicone, which can be tailored by changing the length and structure of the fatty acid chain. scientificspectator.com This allows for the design of materials with specific interfacial properties.

Versatility: This chemical modification gives rise to a class of hydrolyzable silicone compounds that have found applications in both industrial and personal care products. The reaction creates materials that can couple the unique properties of silicones with the characteristics of organic esters.

The synthesis of these esters can be carried out via the reaction of a hydroxyl-functional silicone with fatty acids, their esters, or anhydrides, often using standard esterification catalysts to improve reaction efficiency. gelest.com

This compound: A Detailed Profile

This compound is the chemical compound formed from the esterification reaction between Dimethiconol, a hydroxyl-terminated dimethyl siloxane polymer, and Isostearic Acid, a branched-chain fatty acid. thegoodscentscompany.com This modification imparts specific physical and chemical properties to the resulting polymer, making it distinct from its parent silicone.

Research Findings

The synthesis of this compound involves the reaction of the terminal hydroxyl groups on the Dimethiconol backbone with the carboxylic acid group of Isostearic Acid. gelest.com This process creates an ester linkage, effectively capping the silicone polymer with a long-chain, branched alkyl group. The branched nature of the isostearate chain is a key structural feature that influences the material's physical state and properties compared to esters made with linear fatty acids, such as stearic acid.

The resulting material combines the film-forming and conditioning properties of Dimethiconol with the emollient and lubricating characteristics of Isostearic Acid. google.comsiliconeoil.net Its applications in materials science are primarily as a surface modifier and conditioning agent.

Interactive Data Tables

Table 1: General Properties of this compound

PropertyValue
Chemical Name This compound
INCI Name This compound
CAS Number 133448-14-3
Definition Ester of Dimethiconol and Isostearic Acid
Synonym Siloxanes and silicones, dimethyl, 12-hydroxy-1-oxoisooctadexcyloxy-terminated siliconeoil.net
Function Skin-Conditioning Agent - Emollient siliconeoil.net

Table 2: Comparative Properties of Dimethiconol Esters

PropertyThis compoundDimethiconol Stearate
CAS Number 133448-14-3130169-63-0
Fatty Acid Component Isostearic Acid (Branched Chain)Stearic Acid (Linear Chain)
Typical Physical Form Often LiquidOften a Waxy Solid
Primary Function Emollient, Conditioning AgentOcclusive, Conditioning Agent

Properties

CAS No.

133448-14-3

Molecular Formula

C26H52O2S2

Molecular Weight

460.82

IUPAC Name

3-methylsulfanylpropyl 16-methyl-2-(3-methylsulfanylpropyl)heptadecanoate

InChI

InChI=1S/C26H52O2S2/c1-24(2)18-14-12-10-8-6-5-7-9-11-13-15-19-25(20-16-22-29-3)26(27)28-21-17-23-30-4/h24-25H,5-23H2,1-4H3

InChI Key

MFLBUSKGHPXDAM-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCC(CCCSC)C(=O)OCCCSC

Synonyms

DIMETHICONOL ISOSTEARATE

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of Dimethiconol Isostearate

Methodologies for the Synthesis of Hydroxyl-Terminated Polydimethylsiloxanes (Dimethiconol)

Dimethiconol is a type of polydimethylsiloxane (B3030410) (PDMS) that is terminated with hydroxyl (-OH) groups. guidechem.comresearchgate.net The presence of these reactive hydroxyl end-groups is crucial for the subsequent esterification step to form Dimethiconol Isostearate. The synthesis of dimethiconol itself involves controlled polymerization of siloxane monomers and specific end-capping strategies.

Controlled Polymerization Techniques for Siloxane Backbones

The creation of the polydimethylsiloxane (PDMS) backbone of a specific chain length and narrow molecular weight distribution is paramount. The most prevalent and well-studied method for achieving this is through ring-opening polymerization (ROP) of cyclic siloxane monomers. researchgate.netresearchgate.netmdpi.com

Anionic Ring-Opening Polymerization (AROP): This is a widely used "living" polymerization technique that allows for precise control over the polymer's molecular weight and results in a narrow polydispersity index (PDI), often close to unity. gelest.com The process typically employs strained cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (B157284) (D3), and an initiator like an alkyl lithium reagent in a polar aprotic solvent. gelest.comacs.org The polymerization proceeds by the insertion of the monomer into the active chain center. gelest.com The molecular weight of the resulting polymer can be effectively controlled by the ratio of monomer to initiator. mdpi.com

Cationic Ring-Opening Polymerization: While less common for preparing well-defined telechelics, cationic ROP can also be employed. This method often uses strong acid catalysts to initiate the polymerization of cyclic siloxanes.

Hydrolysis-Condensation: Another method involves the hydrolysis of diorganodichlorosilanes, such as dimethyldichlorosilane, with water. google.com This initially yields a mixture of low molecular weight hydroxyl end-blocked oligomers and cyclic siloxanes. google.com These oligomers can then undergo further condensation to extend the polymer chain. google.com

A comparison of common polymerization techniques for siloxane backbones is presented in the table below.

Polymerization TechniqueMonomersInitiators/CatalystsKey AdvantagesTypical PDI
Anionic ROP Hexamethylcyclotrisiloxane (D3)Alkyl lithium reagents, Potassium silanolateExcellent control over molecular weight, Narrow PDI~1.0 - 1.2 mdpi.com
Cationic ROP Cyclic Siloxanes (e.g., D4)Strong acids (e.g., RSO3H)Can be performed at low temperaturesBroader PDI
Hydrolysis-Condensation DiorganodichlorosilanesWater, Acid/Base catalystsUtilizes readily available precursorsBroad PDI (≥ 2) gelest.com

End-Capping Strategies for Hydroxyl Functionalization

Once the desired polysiloxane backbone is synthesized, the crucial step is to terminate the polymer chains with hydroxyl groups. This process is known as end-capping or end-blocking.

Initiator-based Functionalization: In living polymerization techniques like AROP, the choice of initiator can directly introduce the desired functional group. However, for hydroxyl termination, a more common approach is to use a specific terminating agent.

Termination with Functionalizing Agents: The living anionic polymerization can be terminated by reacting the propagating silanolate chain ends with a reagent that introduces a protected hydroxyl group. This protecting group is later removed to yield the terminal hydroxyl functionality. A more direct approach involves the use of water or silanols as initiators in organocatalytic controlled ROP, followed by termination with chlorosilanes. mdpi.com

Chain Extension and Equilibration: In some methods, low molecular weight hydroxyl-terminated polydimethylsiloxanes are subjected to chain extension through condensation reactions. This can be achieved at temperatures below 50°C in the presence of an acidic condensation catalyst like dodecylbenzenesulfonic acid. google.com

Hydrosilylation: An alternative route involves the hydrosilylation of Si-H terminated polysiloxanes with an ethylenically unsaturated compound that contains a hydroxyl group. google.com However, this method can sometimes be associated with incomplete conversion and catalyst-derived impurities. google.com

Esterification Reactions for Isostearate Moiety Introduction

The final step in the synthesis of this compound is the attachment of the isostearate group to the hydroxyl-terminated dimethiconol. This is achieved through an esterification reaction. evitachem.com Isostearic acid is a branched-chain saturated fatty acid, which imparts unique properties such as good oxidative stability and a low melting point compared to its linear counterpart. researchgate.net

Direct Esterification Protocols and Optimization

Direct esterification involves the reaction of dimethiconol with isostearic acid, typically in the presence of a catalyst to accelerate the reaction and drive it towards completion.

The reaction can be represented as: Dimethiconol-OH + Isostearic Acid ⇌ this compound + H₂O

To optimize this reaction, several parameters are controlled:

Catalyst: Homogeneous organometallic catalysts, such as those based on tin, are effective for this type of esterification. bibliotekanauki.pl

Temperature: The reaction temperature is a critical factor. For instance, in the esterification of trimethylolpropane (B17298) with isostearic acid, temperatures around 230°C have been found to be optimal. bibliotekanauki.pl

Molar Ratio: The molar ratio of the reactants (hydroxyl groups to carboxylic acid groups) is adjusted to maximize the yield of the desired ester. bibliotekanauki.pl

Removal of Water: As water is a byproduct of the reaction, its continuous removal (e.g., using a Dean-Stark trap with a solvent like xylene) is necessary to shift the equilibrium towards the product side. researchgate.net

Transesterification Routes and Catalytic Systems

An alternative to direct esterification is transesterification. In this process, a methyl or ethyl ester of isostearic acid reacts with dimethiconol.

Dimethiconol-OH + Isostearyl Methyl Ester ⇌ this compound + Methanol

This route can sometimes offer advantages in terms of reaction conditions and purity of the final product. The kinetics of melt transesterification involving siloxane diols have been studied, revealing that the siloxane component can influence the reaction process. researchgate.net Catalytic systems for transesterification are similar to those for direct esterification, with organotin compounds being commonly used.

Reaction Kinetics and Thermodynamic Considerations in Ester Bond Formation

The formation of the ester bond between the silanol (B1196071) group of dimethiconol and the carboxylic acid group of isostearic acid is an equilibrium-controlled process. mdpi.com

Kinetics: The rate of the esterification reaction is influenced by several factors, including the concentration of reactants, the catalyst concentration, and the temperature. The reaction generally follows the Arrhenius equation, with higher temperatures leading to an increased reaction rate. mdpi.com The kinetics of esterification of various hydroxy compounds, including dimethiconol, with stearic acid have been evaluated, providing insights into the relative reactivity of the silanol group. researchgate.net

Thermodynamics: The esterification reaction is typically endothermic. mdpi.com To favor the formation of the product, the equilibrium must be shifted to the right. As mentioned, this is most commonly achieved by removing the water or alcohol byproduct from the reaction mixture. The thermodynamics also dictate the choice of catalyst and reaction temperature to achieve a favorable equilibrium position while minimizing side reactions.

The table below summarizes key parameters for the esterification process.

ParameterInfluence on EsterificationTypical Conditions/Considerations
Temperature Increases reaction rate but can lead to side reactions if too high.Optimized based on specific reactants and catalyst (e.g., ~230°C for some polyol esters). bibliotekanauki.pl
Catalyst Increases the rate at which equilibrium is reached.Organometallic tin compounds (e.g., Sn bis(2-ethylhexanoate)), acid catalysts. bibliotekanauki.pl
Reactant Ratio Affects the degree of esterification and product distribution.Molar ratio of COOH:OH is carefully controlled, often near stoichiometric. bibliotekanauki.pl
Byproduct Removal Shifts the equilibrium towards product formation.Use of azeotropic distillation (e.g., with xylene) or vacuum. researchgate.net

Purification and Isolation Techniques for Polymeric Esters

The purification and isolation of polymeric esters like this compound are critical steps to ensure high purity and performance, removing unreacted precursors, catalysts, and low-molecular-weight by-products. Given the high viscosity and potential for polydispersity in silicone polymers, specialized techniques are required.

Common methods for purifying silicone polymers, which can be adapted for this compound, include distillation, re-precipitation, and acid washing. youtube.com Distillation separates components based on boiling points, which can effectively remove volatile impurities from the less volatile polymer. youtube.com For high-viscosity polymers, this process may require high temperatures and vacuum to be effective. list-technology.com

Re-precipitation is another viable technique. It involves dissolving the polymer in a suitable solvent and then adding a non-solvent (precipitant) to cause the polymer to separate from the solution, leaving impurities behind. youtube.com The choice of solvent and non-solvent is critical and depends on the solubility characteristics of the specific silicone ester.

For removing metallic impurities, which may originate from catalysts, acid washing with aqueous hydrochloric acid can be employed, followed by thorough washing with ultra-pure water to remove residual acid. youtube.com

More advanced purification and fractionation techniques applicable to complex polymer systems include:

Size-Exclusion Chromatography (SEC): This technique separates polymer molecules based on their size in solution. It is highly effective for narrowing the molecular weight distribution of a polymer and isolating fractions with specific chain lengths.

Ultrafiltration: This membrane-based separation process uses pressure to force a solution through a membrane with a specific pore size, allowing smaller molecules like solvents and impurities to pass through while retaining the larger polymer molecules. rug.nl It is particularly useful for concentrating polymer solutions and removing low-molecular-weight contaminants. rug.nl The molecular weight cut-off (MWCO) of the membrane is a key parameter in determining the efficiency of the separation. rug.nl

Steam Stripping: This process is used for removing volatile solvents from viscous polymer solutions. Steam is injected into the polymer mixture, reducing the partial pressure of the solvents and facilitating their evaporation at lower temperatures. list-technology.com

The selection of a purification strategy depends on the specific impurities present, the desired final purity, and the physical properties of the this compound, such as its viscosity and thermal stability. google.com

Design and Synthesis of Novel this compound Analogues and Copolymers

The functional properties of this compound can be precisely tuned through the strategic design and synthesis of novel analogues and copolymers. These modifications can alter its physical and chemical characteristics, such as viscosity, solubility, surface activity, and thermal stability.

Variation of Fatty Acid Chain Lengths and Branching

The properties of silicone esters are significantly influenced by the structure of the fatty acid moiety. By replacing isostearic acid (a branched C18 acid) with other fatty acids, a wide range of analogues can be created with tailored characteristics.

The total chain length of the fatty acid directly impacts the physical state and melting temperature (Tm) of the resulting ester. Generally, a longer, linear saturated fatty acid chain results in a higher melting point and increased crystallinity. nih.gov For example, substituting isostearic acid with stearic acid (linear C18) would likely increase the melting point, while using a shorter chain acid like lauric acid (C12) would decrease it. mdpi.com

Unsaturation in the fatty acid chain, such as in oleic acid (C18:1), dramatically lowers the melting point compared to its saturated counterpart. nih.gov Introducing a single double bond can decrease the Tm by approximately 30°C or more. nih.gov Branching, as seen in isostearic acid, also disrupts the packing of the polymer chains, leading to a lower melting point and viscosity compared to a linear isomer. iastate.edu

These structural variations allow for the creation of a spectrum of Dimethiconol esters, from liquids to soft solids, by carefully selecting the fatty acid precursor.

Table 1: Influence of Fatty Acid Structure on General Ester Properties

Fatty Acid FeatureGeneral Effect on Ester PropertiesScientific Rationale
Increased Chain Length Higher Melting Point, Higher ViscosityIncreased van der Waals forces and potential for crystalline packing. nih.goviscientific.org
Unsaturation (Double Bonds) Lower Melting Point, Lower ViscosityKinks in the fatty acid chain disrupt efficient packing and reduce intermolecular forces. nih.gov
Branching Lower Melting Point, Reduced CrystallinitySteric hindrance prevents tight packing of the polymer chains. iastate.edu

Co-polymerization with Other Silicone or Organic Monomers

A powerful strategy for modifying this compound is to create copolymers by reacting it with other monomers. This approach creates hybrid polymers that combine the properties of both the silicone ester and the co-monomer. A common class of co-monomers are acrylates. researchgate.netsid.ir

Silicone-acrylate copolymers can be synthesized through various methods, including emulsion polymerization, where acrylic monomers (e.g., methyl methacrylate (B99206), butyl acrylate) are polymerized in the presence of a reactive silicone species. sid.irmdpi.com The resulting copolymers can exhibit enhanced thermal stability, weatherability, and adhesion compared to the individual homopolymers. researchgate.net

The synthesis can be designed in several ways:

A silicone macromer (a polymer chain with a reactive group at one end) can be copolymerized with organic monomers. gelest.com

A pre-formed silicone polymer can have organic monomers grafted onto its backbone. shinetsusilicone-global.com

A pre-formed organic polymer can be reacted with silicone monomers. mdpi.com

The properties of the final copolymer, such as glass-transition temperature (Tg) and viscosity, are highly dependent on the ratio and type of monomers used. researchgate.net For instance, increasing the silicone content in a silicone-acrylate copolymer generally enhances thermal stability and flexibility. researchgate.net

Table 2: Research Findings on Silicone-Acrylate Copolymer Synthesis

Study FocusMonomers UsedSynthesis MethodKey FindingCitation
Superweatherable Coatingsn-butyl acrylate (B77674), methyl methacrylate, 3-methacryloxypropyltrimethoxysilane (MPTS)Radical CopolymerizationIncreasing silicone (MPTS) content improved thermal stability and weatherability. researchgate.net
Emulsion PaintsMethyl methacrylate (MMA), butyl acrylate (BA), vinyltriethoxysilane (B1683064) (VTES)Emulsion CopolymerizationThe silicone-modified acrylic resin provided excellent UV stability and washing resistance. sid.ir
Hybrid DispersionsOctamethylcyclotetrasiloxane (B44751), vinyltriethoxysilane, acrylic/styrene monomersEmulsion PolymerizationThe method of synthesis (silicone-in-acrylic vs. acrylic-in-silicone) significantly impacted particle structure and coating properties. mdpi.com

Grafting and Cross-linking Approaches in Silicone Ester Architectures

Further architectural complexity can be introduced through grafting and cross-linking. These techniques modify the three-dimensional structure of the polymer, leading to significant changes in mechanical and physical properties.

Grafting involves attaching polymer chains (the "grafts") to the main backbone of another polymer. For example, poly(acrylic acid) chains can be grafted onto a poly(dimethylsiloxane) (PDMS) surface through techniques like surface-initiated photopolymerization. nih.gov This modifies the surface properties of the silicone, such as hydrophilicity, without altering the bulk properties of the underlying material. Grafting can also be achieved by using silicone macromers in polymerization reactions with other monomers, effectively creating a polymer with pendant silicone chains. gelest.com

Cross-linking creates covalent or ionic bonds between individual polymer chains, transforming a collection of linear or branched polymers into a single, continuous network. espublisher.com This process dramatically increases viscosity and can convert a liquid polymer into a gel or a solid elastomer. For a polymer like this compound, which contains hydroxyl (-OH) and ester (COO-) groups, several cross-linking strategies are possible:

Reaction at the Hydroxyl Group: The terminal hydroxyl groups of the dimethiconol portion can be reacted with multifunctional cross-linking agents.

Carboxylate-based Cross-linking: If the polymer structure contains multiple carboxyl groups, these can be used to form cross-links. For example, carboxyl-functionalized PDMS can be cross-linked using metal ions like Zn(II), which form strong, reversible coordination bonds with the carboxylate groups. espublisher.com This creates a rigid but healable material. espublisher.com

The density of cross-links is a critical parameter; a higher cross-link density generally leads to a harder, more rigid material with reduced swelling in solvents. mdpi.com

Molecular Architecture and Conformational Dynamics

Structural Characterization of Dimethiconol Isostearate Macromolecules

This compound is not a single, uniform molecule but rather a collection of polymer chains of varying lengths, terminated with isostearate groups. Its physical and chemical properties are therefore described by statistical distributions of molecular size and shape.

As a polymeric material, this compound is characterized by a distribution of molecular weights rather than a single value. This distribution is typically described by the weight average molecular weight (Mw), the number average molecular weight (Mn), and the polydispersity index (PDI). The PDI (Mw/Mn) is a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a perfectly monodisperse polymer where all chains are of the same length, while higher values signify a broader distribution.

For functionalized polysiloxanes like this compound, the PDI is influenced by the polymerization and subsequent modification processes. While specific data for this compound is proprietary, similar silicone polymers used in cosmetic applications can have a wide range of molecular weights with PDI values typically ranging from 1.5 to 4.0. uni-saarland.de The molecular weight is a critical parameter as it influences properties such as viscosity and film-forming capabilities. Due to the large size of these polymers, they are generally not absorbed through the skin. cosmeticsinfo.orgnih.gov

Table 1: Representative Molecular Weight Data for Functionalized Silicone Polymers
ParameterDescriptionTypical Value Range
Number Average Molecular Weight (Mn)The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.10,000 - 100,000 g/mol
Weight Average Molecular Weight (Mw)An average molecular weight that is more sensitive to larger molecules in the sample.15,000 - 400,000 g/mol
Polydispersity Index (PDI)A measure of the non-uniformity of molecular weights in a polymer (Mw/Mn).1.5 - 4.0

The backbone of this compound consists of repeating dimethylsiloxane units (–Si(CH₃)₂–O–). This polysiloxane chain is renowned for its exceptional flexibility. nih.gov This high degree of freedom is attributed to several structural features. The Si–O bond length (approximately 1.63 Å) is longer than a C-C bond, and the Si–O–Si bond angle is unusually wide and flexible, typically around 143°, compared to the more rigid tetrahedral angle of carbon (109.5°). bahargroup.org

This structural arrangement results in a very low rotational energy barrier around the Si–O bond, estimated to be around 2.5 kJ/mol, which is comparable to thermal energy (RT) at room temperature. researchgate.net Consequently, the backbone can adopt a vast number of conformations. bahargroup.orgresearchgate.net While free rotation is a useful approximation, the chain's conformation is more accurately described by a rotational isomeric state (RIS) model, which considers a set of discrete rotational states (e.g., trans and gauche). bahargroup.orgresearchgate.net The inequality of the bond angles at Si and O means that even an all-trans conformation of a polydimethylsiloxane (B3030410) chain is not a linear, extended chain but rather forms a flat helix. researchgate.net

Table 2: Conformational Parameters of the Polydimethylsiloxane Backbone
ParameterTypical ValueSignificance
Si-O Bond Length~1.63 ÅLonger than C-C bonds, reducing steric hindrance.
Si-O-Si Bond Angle~143°Highly flexible and wide, allowing for greater conformational freedom. bahargroup.org
O-Si-O Bond Angle~110°Close to tetrahedral, but less flexible than the Si-O-Si angle.
Rotational Energy Barrier (Si-O bond)~2.5 kJ/molExtremely low, permitting near-continuous rotation at room temperature. researchgate.net

Intra- and Intermolecular Interactions

The behavior of this compound in bulk is governed by a combination of weak non-covalent interactions. These forces are critical to understanding its physical state and functional properties.

The precursor to this compound is Dimethiconol, a polysiloxane terminated with silanol (B1196071) (Si-OH) groups. cosmeticsinfo.org These terminal hydroxyl groups are capable of forming strong intermolecular hydrogen bonds. acs.org Studies on hydroxyl-terminated polydimethylsiloxane (PDMS) show that these interactions lead to the formation of supramolecular structures, such as chain-like or brush-like associations, which significantly increase the viscosity and glass transition temperature compared to non-associating polymers of similar molecular weight. acs.orgresearchgate.net

The strength and nature of this hydrogen bonding can be characterized using Fourier-transform infrared (FTIR) spectroscopy. Different types of silanol groups can be identified based on their O-H stretching vibration frequency. researchgate.net Isolated, non-hydrogen-bonded silanols appear at a higher frequency, while those involved in hydrogen bonding are red-shifted to lower frequencies. researchgate.netaip.org This hydrogen bonding is a key characteristic of the dimethiconol precursor before it is chemically modified into this compound through esterification.

Table 3: Typical FTIR Bands for Silanol (Si-OH) Groups
Vibrational ModeApproximate Wavenumber (cm⁻¹)Assignment
O-H Stretch~3740 cm⁻¹Isolated (free) silanol groups. researchgate.net
O-H Stretch3540 - 3100 cm⁻¹A broad band indicating surface -OH groups involved in intermolecular hydrogen bonds. researchgate.net
O-H Stretch~3330 cm⁻¹Strongly hydrogen-bonded silanols in polymeric networks. rsc.org

Once the terminal hydroxyl groups are esterified, the dominant intermolecular forces change. This compound is a predominantly non-polar molecule. The interactions between its molecules are governed by weak Van der Waals forces, specifically London dispersion forces. stackexchange.com These forces arise from transient fluctuations in electron density, creating temporary dipoles that attract each other. stackexchange.comreddit.com Such forces exist between the methyl groups of the siloxane backbone and, more significantly, between the long C18 hydrocarbon chains of the isostearate groups.

The non-polar nature of the siloxane backbone and the isostearate chains also leads to strong hydrophobic interactions. stackexchange.comdifferencebetween.com In the presence of polar substances, the non-polar moieties of the this compound molecules will tend to aggregate to minimize their contact with the polar environment. reddit.com This self-association, driven by both the attraction between the non-polar chains (Van der Waals forces) and the repulsion from a polar medium, is fundamental to the compound's ability to form a cohesive, water-resistant film on surfaces.

Self-Assembly Behavior in Concentrated Systems

The self-assembly of molecules in concentrated systems is driven by a delicate balance of intermolecular forces, including van der Waals interactions, hydrogen bonding, and electrostatic forces, as well as steric considerations. For amphiphilic molecules, which possess both polar and non-polar regions, self-assembly can lead to the formation of ordered structures such as micelles, vesicles, or liquid crystalline phases.

While there is a lack of specific research on the self-assembly of this compound, general principles from the study of functionalized siloxane oligomers can provide some insights. The self-assembly of such molecules is often directed by the nature of their end-groups. nih.gov In the case of this compound, the isostearate group acts as a functional end-group on the dimethiconol backbone.

In concentrated systems, it is plausible that this compound molecules would exhibit some form of aggregation or ordering. The bulky, non-polar isostearate tails would likely associate with each other to minimize contact with any more polar components in a given system, a phenomenon driven by hydrophobic interactions. Simultaneously, the flexible and mobile silicone backbones would likely prefer to remain in a more disordered, fluid-like state.

This could lead to the formation of micro-domains within the concentrated system, where the isostearate groups cluster together, and the silicone chains form a surrounding matrix. The specific architecture of these self-assembled structures would depend on factors such as the concentration of this compound, the temperature, and the presence of any solvents or other chemical species.

The rheological properties of concentrated solutions of this compound would be influenced by this self-assembly behavior. The formation of aggregated structures could lead to an increase in viscosity and the emergence of non-Newtonian flow characteristics, such as shear-thinning behavior.

To illustrate the general properties of related silicone compounds, the following interactive data table provides information on a blend of dimethicone and dimethiconol. It is important to note that these values are not specific to this compound but offer a general reference for the physical characteristics of similar silicone-based materials.

Table 1: Typical Properties of a Dimethicone and Dimethiconol Blend

PropertyValue
AppearanceClear liquid
Silicone Content (%)100
Dimethiconol Content (%)12-14
Viscosity (mm²/s)4000
Specific Gravity at 25°C0.93
Solubility in Water (%)<0.1

Note: This data is for a representative blend of dimethicone and dimethiconol and is intended for illustrative purposes only. The properties of this compound may vary.

Interfacial Phenomena and Adsorption Mechanisms

Adsorption Kinetics and Thermodynamics at Liquid-Liquid Interfaces

The study of adsorption kinetics and thermodynamics provides insights into the rate at which molecules move to the interface and the energy changes associated with this process.

The reduction of interfacial tension (IFT) is a primary indicator of the adsorption of a surfactant at a liquid-liquid interface. For Dimethiconol Isostearate, it is anticipated that its adsorption would lower the IFT between oil and water. The dynamics of this process would depend on its concentration, the nature of the oil and water phases, and temperature. However, no specific studies measuring the IFT reduction by this compound or the dynamics of this process are available in the reviewed literature. Generally, for similar molecules, the rate of IFT decrease is initially rapid as molecules occupy the vacant interface and then slows as the interface becomes more crowded.

Equilibrium adsorption isotherms describe the relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at the interface at equilibrium. From these isotherms, the surface excess concentration (Γ), which is the amount of surfactant per unit area of the interface, can be determined. There are no published studies providing adsorption isotherm data or surface excess values for this compound. Such data would be crucial for understanding its efficiency as an interfacial agent.

Emulsion Stabilization Mechanisms Mediated by Silicone Esters

Silicone esters are known to contribute to the stability of emulsions, which are mixtures of immiscible liquids like oil and water. europa.eu The mechanisms by which they achieve this are multifaceted.

When large molecules like this compound adsorb at the surface of emulsion droplets, their polymeric chains can extend into the continuous phase. This creates a protective layer that physically prevents the droplets from getting close enough to coalesce, a phenomenon known as steric stabilization. While it is plausible that this compound provides steric stabilization, there is no specific research available to confirm or quantify this effect for this particular molecule. Studies on other functionalized silicones support this general mechanism. nih.gov

The layer of adsorbed molecules at the oil-water interface can exhibit its own rheological properties, forming a viscoelastic film. A strong, elastic film can further enhance emulsion stability by resisting droplet deformation and rupture. The specific characteristics of such a film, including its elasticity and viscosity, would depend on the molecular structure of this compound and its interactions at the interface. However, no data on the viscoelastic properties of interfacial films formed by this compound could be located.

In some concentrated emulsions, stability is attributed to the formation of a three-dimensional network of interacting droplets, often referred to as a gel-network. The properties of the interfacial film and the interactions between adsorbed layers on different droplets play a key role in the formation and strength of this network. While some patents mention the use of this compound in gel compositions, its specific contribution to the gel-network theory of emulsion stability has not been a subject of detailed scientific investigation. google.comgoogle.com

Role in Foam Generation and Stabilization

This compound, like other silicone compounds, can influence foam properties. While some silicones are known for their defoaming capabilities, others can contribute to foam stabilization. scientificspectator.com The specific role of a silicone compound depends on its chemical structure. scientificspectator.com In the context of foam, dimethiconol and its derivatives are sometimes used as antifoaming agents to reduce the tendency of products to generate foam when agitated. lesielle.comcosmeticsinfo.org The formation of foam involves the trapping of air in a liquid, which can lead to product destabilization. lesielle.com

The behavior of molecules at the air-liquid interface is crucial for foam dynamics. Surfactants, which have both hydrophobic (water-insoluble) and hydrophilic (water-soluble) parts, orient themselves at this interface. scientificspectator.com In aqueous solutions, the hydrophobic portion typically aligns towards the air, while the hydrophilic portion remains in the liquid. scientificspectator.com This orientation reduces the surface tension of the liquid. As the concentration of a surfactant increases, it can reach a point known as the critical micelle concentration (CMC), where physical properties like surface tension change dramatically. google.com

The stability of a foam is dependent on the longevity of the thin liquid films (lamellae) that separate the gas bubbles. Several factors contribute to preventing the coalescence of these bubbles. In foams stabilized by surfactants, electrostatic repulsion between the charged heads of the surfactant molecules adsorbed on opposite sides of the film plays a role. mdpi.com

For particle-stabilized foams, a key mechanism is the formation of a physical barrier by the adsorbed particles, which can prevent bubble coalescence. mdpi.compitt.edu The stability of these foams can be influenced by factors such as the charge of the particles and their ability to form a dense layer at the interface. mdpi.com While the specific contribution of this compound to steric hindrance and molecular repulsion in foam films is not detailed, its large molecular size and structure as a silicone ester suggest it could contribute to steric stabilization if adsorbed at the interface.

Surface Modification Properties on Substrate Materials

Dimethiconol and its derivatives are known for their film-forming properties on various surfaces, including skin and hair. cosmeticsinfo.orglesielle.com These films can provide a protective barrier and alter the surface characteristics of the substrate. lesielle.com

This compound, as a film-forming agent, creates a continuous, thin film on the surface it is applied to. tiiips.com This film is formed as the product dries. cosmeticsinfo.org The flexible siloxane backbone of silicones like dimethiconol allows for effective spreading. poltekkes-kaltim.ac.id

In some applications, silicones are part of compositions designed to form durable films. For instance, a patent describes a film-forming composition for skin or hair that includes a silicone-based oil. google.com This composition forms a film upon application as micelles break and components react with moisture. google.com The presence of the silicone oil is noted to improve the feel of the application. google.com Research on organosilicon films shows that their surface morphology can be modified by the substrate, such as by depositing them onto a layer of nanoparticles to increase roughness. mdpi.com

Table 1: Research Findings on Film Formation

SubstrateFilm CharacteristicsApplication Context
Skin/HairForms a continuous, thin film upon drying. cosmeticsinfo.orgtiiips.comCosmetics, Personal Care lesielle.comgoogle.com
PolymericCan form stable foams when particles are partially wetted by the polymer melt. pitt.eduPolymer Foams pitt.edu
InorganicOrganosilicon films can be deposited on inorganic substrates like silver. mdpi.comSurface Modification mdpi.com

Silicones are generally hydrophobic. nih.gov The application of a silicone-based film can therefore increase the hydrophobicity of a surface. Organosilicon films have been shown to significantly increase the water contact angle of a surface, a measure of hydrophobicity. mdpi.com For instance, an organosilicon film increased the water contact angle from 100° to 128°. mdpi.com

Further modifications, such as fluorination of the organosilicon film, can enhance hydrophobicity and also induce oleophobicity (repellence to oil). mdpi.com This process introduces carbon-fluorine (C-F) bonds, which minimize surface energy. mdpi.com A fluorinated organosilicon film achieved a water contact angle of about 138° and an oleic contact angle of about 61°. mdpi.com While these findings are for general organosilicon films, they indicate the potential for this compound to modify surface properties. The isostearate portion of the molecule is lipophilic, which would also influence its interaction with oils.

Table 2: Influence of Organosilicon Films on Surface Properties

Surface TreatmentWater Contact AngleOleic Contact AngleKey Finding
Untreated Substrate---
Organosilicon Film100° -> 128°Not specifiedIncreased hydrophobicity due to film deposition and surface roughening. mdpi.com
Fluorinated Organosilicon Film~138°~61°Further increased hydrophobicity and induced oleophobicity. mdpi.com

Interfacial rheology is the study of the flow and deformation of matter at an interface. researchgate.net The rheological properties of an adsorbed layer are critical for the stability of emulsions and foams. polimi.it A tough and elastic interfacial film can prevent the coalescence of droplets or bubbles. polimi.it

The rheology of formulations containing silicones is an important consideration in product development. poltekkes-kaltim.ac.id The viscosity of a product can be influenced by the type and concentration of polymers used. google.com In the context of emulsions, the rheological behavior of the interfacial film can be complex. For example, studies on glycerol (B35011) monostearate dispersions have shown different stages in the creep dynamics of the adsorbed layers. researchgate.net While direct data on the interfacial rheology of this compound is not available in the provided results, it is expected that as a polymeric ester, its presence at an interface would contribute to the viscoelastic properties of that interface. The ability of an adsorbed layer to resist deformation is crucial for maintaining the stability of dispersed systems. polimi.it

Rheological Behavior and Viscoelastic Properties

Rheological Characterization in Fluid and Semi-Solid Systems

The rheological properties of Dimethiconol Isostearate are crucial for its application in fluid and semi-solid systems, influencing texture, stability, and application performance.

Shear-Dependent Viscosity and Non-Newtonian Flow Profiles

Oscillatory Rheology for Viscoelastic Moduli Determination

Oscillatory rheology would be employed to determine the viscoelastic properties of systems containing this compound, specifically the storage modulus (G') and the loss modulus (G''). These parameters would define the material's elastic and viscous response, respectively. No specific studies detailing the viscoelastic moduli of this compound were identified.

Yield Stress and Thixotropic Behavior in Formulated Systems

The presence of this compound may influence the yield stress and thixotropic behavior of a formulation. Yield stress is the minimum stress required to initiate flow, which is important for product stability and dispensing. Thixotropy, the time-dependent shear-thinning behavior, would affect the recovery of viscosity after application. Quantitative data on these properties for this compound is not publicly documented.

Influence of Molecular Structure and Concentration on Rheological Profile

The rheological profile of this compound is theoretically dependent on its molecular structure and concentration within a formulation.

Correlation of Chain Length and Branching with Viscosity

The viscosity of silicone polymers is generally correlated with their molecular weight and chain length. It is anticipated that a longer dimethiconol polymer chain would result in a higher viscosity of the resulting this compound. The branching of the isostearate group could also influence intermolecular interactions and thus the flow behavior. Specific studies correlating these structural features with the viscosity of this compound are not available.

Effect of Esterification Degree on Flow Properties

The degree of esterification of the dimethiconol with isostearic acid would likely have a significant impact on its rheological properties. A higher degree of esterification could alter the polarity and intermolecular forces of the polymer, thereby affecting its viscosity and flow characteristics. However, detailed research on this specific relationship for this compound has not been publicly reported.

Data Tables

Due to the absence of specific experimental data in the public domain for this compound, no data tables with research findings can be provided.

Rheological Models and Constitutive Equations for this compound Systems

To quantify the flow behavior of systems containing this compound, various rheological models can be applied. These models mathematically describe the relationship between shear stress and shear rate, providing insights into the fluid's behavior under different conditions.

Application of Power Law, Herschel-Bulkley, and Bingham Models

Cosmetic formulations are typically non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. Several models can be used to describe this behavior.

Power Law Model: This model is often used to describe the behavior of shear-thinning (pseudoplastic) or shear-thickening (dilatant) fluids. For many cosmetic creams, which become thinner as they are spread, the Power Law model is a suitable descriptor. The model is expressed as: τ = Kγ̇ⁿ where τ is the shear stress, γ̇ is the shear rate, K is the consistency index, and n is the flow behavior index. For a shear-thinning fluid, n < 1.

Bingham Plastic Model: This model describes a material that behaves as a rigid body at low stresses but flows as a viscous fluid at higher stresses. It is characterized by a yield stress (τ₀), which is the minimum stress required to initiate flow. The equation is: τ = τ₀ + ηₚγ̇ where ηₚ is the plastic viscosity. This model could be applicable to thick creams or gels containing a high concentration of this compound that hold their shape until a sufficient force is applied.

Herschel-Bulkley Model: This model is a combination of the Power Law and Bingham models and is often used for materials that exhibit both a yield stress and shear-thinning or shear-thickening behavior. rheolution.comresearchgate.net The equation is: τ = τ₀ + Kγ̇ⁿ This model is highly versatile and can accurately describe the rheology of many complex cosmetic formulations, such as emulsions and gels, where a certain amount of force is needed to start the flow, and the viscosity then decreases with increased shear. rheolution.comresearchgate.net

Illustrative Application of Rheological Models:

The table below presents hypothetical parameters for the Herschel-Bulkley model applied to a cosmetic emulsion containing varying concentrations of this compound.

Concentration of this compound (% w/w)Yield Stress (τ₀) (Pa)Consistency Index (K) (Pa·sⁿ)Flow Behavior Index (n)
55100.8
1520350.6
2550900.4

Note: This data is hypothetical. An increase in concentration is expected to increase the yield stress and consistency index, while the flow behavior index would likely decrease, indicating more pronounced shear-thinning behavior.

Analysis of Relaxation Spectra and Relaxation Times

Viscoelastic materials like those containing high concentrations of this compound exhibit both viscous and elastic properties. When a stress is applied and then removed, the material will attempt to return to its original state, but this recovery is not instantaneous and is time-dependent. The relaxation time is a measure of the time it takes for the stress in a deformed material to decay.

A relaxation spectrum provides a more detailed picture of the viscoelastic behavior by describing the distribution of relaxation times within the material. In a complex polymeric system, different molecular motions (e.g., chain segment rotations, entanglement slippage) occur over different timescales, leading to a spectrum of relaxation times.

For a system containing this compound, one would expect a complex relaxation spectrum. The flexible siloxane backbone would contribute to faster relaxation processes, while the entanglement of the bulky isostearate side chains would lead to longer relaxation times. The presence of these longer relaxation times would be responsible for the formulation's structure and resistance to flow at rest.

Due to the complexity of these systems, the relaxation spectrum is often represented by a series of discrete relaxation times and associated moduli in what is known as a Maxwell model. This approach allows for the quantitative description of the material's response to deformation over time.

Advanced Formulation Science and Material Interactions Mechanistic Focus

Compatibility and Miscibility with Diverse Material Classes

Dimethiconol Isostearate is a hybrid molecule, an ester of the silicone polymer Dimethiconol and the fatty acid, Isostearic Acid. cir-safety.orgcir-safety.org This dual chemical nature—part silicone, part organic acid—governs its interaction with other formulation components. It is classified as a silicone ester, a group of compounds known for properties like low surface tension. evitachem.com

The isostearate portion of the molecule imparts significant organo-compatibility. As a result, this compound demonstrates good compatibility and solubility with a range of organic materials commonly used in personal care formulations. It is soluble in organic solvents and shows good compatibility with various oils and fats. evitachem.comsinosil.com This miscibility is crucial for its incorporation into the oil phase of emulsions or anhydrous systems. Unlike its parent polymer, dimethiconol, which has more limited oil solubility, the isostearate modification enhances its affinity for hydrocarbon- and ester-based emollients. However, it remains insoluble in water. evitachem.comspecialchem.com

| Dimethicone Fluids | Good | The polysiloxane backbone ensures high compatibility with other non-functionalized silicones. |

The interaction of this compound with other polymers can be synergistic, enhancing the final properties of the formulation.

With Silicone Polymers: It is often used with lighter, more volatile silicones like Cyclopentasiloxane. atamankimya.com In this partnership, the volatile silicone acts as a carrier, improving the spreadability and deposition of the heavier this compound onto the skin or hair. atamankimya.com After the carrier evaporates, the this compound remains as a uniform, conditioning film. The blending of different silicone polymers can lead to the formation of films with enhanced properties, such as rub and transfer resistance. researchgate.net

There are no widely reported instances of antagonistic effects, as its chemical structure is designed for broad compatibility in typical cosmetic systems.

This compound is highly functional in multiphase systems like emulsions and suspensions.

In Emulsions: Despite being water-insoluble, it is readily emulsified into systems like creams and lotions. ulprospector.com It resides in the oil (or silicone) phase of both oil-in-water (O/W) and water-in-oil/silicone (W/O, W/Si) emulsions. In W/Si emulsions, it contributes to the stability and sensory feel of the external phase. ijper.org Its amphiphilic nature, though weak, can help stabilize the interface between the oil/silicone and water phases, complementing the primary emulsifiers.

In Suspensions: In color cosmetics like foundations or in powder-based products, this compound can be used for the dispersion and treatment of powders and pigments. sinosil.com The mechanism involves the molecule coating the surface of the pigment particles. This surface modification reduces particle agglomeration and improves the wetting of the pigments within the oil or silicone phase of the formulation. researchgate.net This leads to more uniform color development and better skin adhesion. miyoshikaseigroup.com

Role in Modulating Textural and Sensory Attributes of Formulations (Mechanistic)

The unique structure of this compound is a primary driver of its ability to modify the texture and feel of cosmetic products. It is valued for imparting a non-greasy emollience and a smooth, silky feel. atamankimya.comulprospector.com

Like most silicones, this compound possesses a highly flexible siloxane polymer backbone and low surface energy. poltekkes-kaltim.ac.id These properties are fundamental to its performance in this area.

Spreadability: The flexibility of the Si-O-Si (siloxane) bond allows the molecule to easily orient itself across a surface, leading to excellent spreading characteristics. poltekkes-kaltim.ac.id This unique fluidity allows for smooth application of products onto the skin or hair. specialchem.comatamankimya.com

Film Uniformity: Upon application, it forms a uniform, protective, and breathable film on the surface. specialchem.comatamankimya.com This film helps to lock in moisture through a mild water-repellent barrier effect. atamankimya.com The presence of the isostearate group can enhance adhesion to the skin, contributing to a longer-lasting and more substantive film compared to volatile silicones alone.

This compound significantly influences the consumer's tactile experience by modifying the surface properties of the skin and the formulation itself.

Surface Modification: When applied, the molecule forms a lubricating layer on the skin. This film smooths the skin's surface, reducing friction and resulting in a perception of silkiness and softness. atamankimya.comulprospector.com It can temporarily fill in microscopic fine lines and wrinkles, creating a plumper and smoother appearance. atamankimya.com

Tactile Perception: The combination of the silicone backbone's slip and the conditioning effect of the isostearate group produces a characteristic "cushiony" but non-greasy feel. atamankimya.com Unlike many traditional hydrocarbon emollients, which can feel heavy or oily, this compound provides lubrication without a greasy residue. atamankimya.comulprospector.com This modification of the skin surface is a key factor in achieving a desirable after-feel in products like moisturizers and foundations. researchgate.net

Table 2: Mechanistic Contribution to Sensory Attributes

Sensory Attribute Mechanistic Contributor Resulting Perception
Spreadability Low surface tension and flexible siloxane backbone. poltekkes-kaltim.ac.id Effortless and even application. specialchem.com
Initial Feel Unique fluidity of the silicone component. atamankimya.com Smooth, silky glide upon contact.
After-Feel (Rub-out) Formation of a uniform, non-greasy film. atamankimya.comulprospector.com Soft, lubricious, non-tacky finish.
Appearance Film-forming properties that smooth the surface. Subtle gloss and temporary filling of fine lines. atamankimya.com

| Conditioning | Deposition of a substantive, emollient layer. | Moisturized, soft, and protected skin feel. sinosil.com |

Stabilization of Dispersions Against Phase Separation (Excluding Human/Clinical Stability)

This compound plays a significant role in the stabilization of dispersions, such as emulsions and suspensions, by counteracting the natural tendency of these systems to separate into their constituent phases. This stabilization is achieved through various physicochemical mechanisms that prevent the coalescence and flocculation of droplets in emulsions, and mitigate the sedimentation and creaming of particles in suspensions.

Inhibition of Coalescence and Flocculation in Emulsions

Emulsions are inherently unstable systems consisting of at least two immiscible liquids, where one liquid is dispersed in the other in the form of fine droplets. researchgate.net The primary mechanisms leading to the breakdown of emulsions are flocculation (the aggregation of droplets) and coalescence (the merging of droplets into larger ones), which can eventually lead to complete phase separation. wiley-vch.depoltekkes-kaltim.ac.id this compound, a silicone-based polymer, contributes to emulsion stability primarily through steric hindrance and the formation of a protective interfacial film. fiveable.mersc.org

The structure of this compound, which combines a flexible dimethiconol (silicone) backbone with a lipophilic isostearate side chain, allows it to orient itself at the oil-water interface. specialchem.comsinosil.com This orientation reduces the interfacial tension between the two phases, which facilitates the initial formation of smaller droplets during the emulsification process. fiveable.meuobabylon.edu.iq Once adsorbed at the interface, the bulky and flexible silicone chains extend into the continuous phase, creating a steric barrier. This physical barrier prevents droplets from approaching each other too closely, thereby inhibiting both flocculation and coalescence. rsc.orgnih.gov

The effectiveness of this steric stabilization is influenced by the molecular weight and concentration of the this compound. A higher molecular weight and optimal concentration can lead to the formation of a thicker and more robust interfacial film, enhancing the stability of the emulsion. rsc.org This film acts as a mechanical barrier that resists rupture when droplets collide, a critical factor in preventing coalescence. fiveable.meuobabylon.edu.iq

Research has shown that the presence of silicone-based emulsifiers, like this compound, can significantly improve the stability of both oil-in-water (o/w) and water-in-oil (w/o) emulsions. ijper.org In water-in-silicone (W/Si) emulsions, for instance, silicone emulsifiers are crucial for creating a stable system by effectively surrounding the water droplets and preventing their coalescence. poltekkes-kaltim.ac.id The low surface energy of the silicone component also contributes to better spreading and a more uniform distribution of the dispersed phase. poltekkes-kaltim.ac.id

Table 1: Influence of Emulsifier Type on Emulsion Stability

Emulsifier SystemPredominant Stabilization MechanismEffect on Interfacial TensionResistance to Coalescence
This compound Steric Hindrance, Interfacial Film FormationReductionHigh
Ionic Surfactants Electrostatic RepulsionSignificant ReductionModerate to High
Polymeric Emulsifiers (General) Steric Hindrance, Viscoelastic Film FormationReductionHigh
Finely Divided Solids Particle Adsorption (Pickering Stabilization)N/AVery High

Mitigation of Sedimentation and Creaming in Suspensions

Suspensions, which are dispersions of solid particles in a liquid medium, are also prone to phase separation through sedimentation (particles settling to the bottom) or creaming (particles rising to the top), depending on the density difference between the solid particles and the liquid. mdpi.com this compound can help mitigate these processes by modifying the surface of the suspended particles and influencing the rheology of the continuous phase.

When used in a suspension, this compound can adsorb onto the surface of the solid particles. This coating alters the particle-particle and particle-liquid interactions. The lipophilic isostearate portion can anchor to the surface of hydrophobic particles, while the dimethiconol portion extends into the liquid phase. This creates a steric layer around each particle, similar to the mechanism in emulsions, which can prevent the particles from aggregating or forming dense sediments. rsc.org This prevention of aggregation is crucial because larger aggregates sediment or cream much faster than individual particles.

Furthermore, the presence of this compound can increase the viscosity of the continuous phase. A more viscous medium slows down the movement of the suspended particles, thereby reducing the rate of sedimentation or creaming according to Stokes' Law. The long, flexible silicone chains can entangle, contributing to a more structured liquid phase that can better support the suspended particles.

The ability of silicone elastomers and polymers to stabilize formulations with high oil content without a significant increase in sedimentation tendency has been noted. google.com This suggests that compounds like this compound can effectively suspend particles even in low-viscosity systems by modifying interfacial properties rather than solely relying on increasing the bulk viscosity.

Table 2: Factors Influenced by this compound in Suspensions

Property InfluencedMechanism of ActionConsequence for Stability
Particle Surface Adsorption and formation of a steric layerInhibition of particle aggregation
Continuous Phase Rheology Increased viscosity due to polymer chain entanglementReduced rate of sedimentation/creaming
Inter-particle Forces Steric repulsionPrevention of close packing and caking of sediment

Analytical Methodologies for Comprehensive Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the chemical identity and structural features of Dimethiconol Isostearate by probing the interactions of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the molecular structure at the atomic level. For a hybrid molecule such as this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments is required for a full structural assignment.

¹H NMR is used to identify and quantify the different types of protons in the molecule. This includes signals from the methyl (CH₃) groups attached to the silicon atoms of the dimethiconol backbone, as well as the various methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the isostearate fatty acid chain. The chemical shift for protons on the silicone backbone typically appears in a distinct region (around 0 ppm), well-separated from the signals of the aliphatic isostearate chain. doria.fi

¹³C NMR provides information on the carbon skeleton of the molecule. It can distinguish between the carbon atoms in the silicone methyl groups and the more complex set of carbons in the isostearate moiety, including the carbonyl carbon of the ester group.

²⁹Si NMR is particularly crucial for characterizing the polysiloxane backbone. researchgate.nettandfonline.com Although the ²⁹Si isotope has a low natural abundance (4.7%), it provides direct insight into the silicon environment. magritek.com It can differentiate between the terminal hydroxyl-bearing silicon atoms (the "M" units of the dimethiconol) and the repeating dimethylsiloxane units within the polymer chain (the "D" units). nih.gov This technique is powerful for determining the average chain length and confirming the presence of the terminal hydroxyl groups that define the "dimethiconol" part of the structure. tandfonline.commagritek.com

Table 1: Representative NMR Chemical Shifts for this compound Structural Moieties

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹H Si-CH ₃ (Silicone backbone)~0.0 - 0.2
-C(=O)O-CH ₂- (Ester linkage)~3.5 - 4.5
-CH ₂- & -CH ₃ (Isostearate chain)~0.8 - 2.5
¹³C Si-C H₃ (Silicone backbone)~0 - 5
C =O (Ester carbonyl)~170 - 175
-C H₂- & -C H₃ (Isostearate chain)~10 - 40
²⁹Si Si (CH₃)₂OH (Terminal M unit)~ -10 to -15
-O-Si (CH₃)₂-O- (Repeating D unit)~ -20 to -24

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific polymer structure.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the siloxane and the ester components. It is a valuable tool for quality control and identity confirmation. cir-safety.orgcir-safety.org

Key characteristic absorption bands for this compound include:

A strong, broad band for the Si-O-Si stretching vibrations of the polysiloxane backbone, typically found around 1000-1100 cm⁻¹. nih.govupi.edu

Sharp peaks corresponding to the symmetric and asymmetric bending of the Si-CH₃ groups, found around 1260 cm⁻¹ and 800 cm⁻¹, respectively. nih.govshimadzu.com

A strong, sharp absorption from the C=O (carbonyl) stretching vibration of the isostearate ester group, typically appearing in the 1730-1750 cm⁻¹ region. nih.govresearchgate.net

Bands related to C-H stretching vibrations from the aliphatic isostearate chain and the silicone methyl groups, usually observed in the 2850-3000 cm⁻¹ range.

Table 2: Key FTIR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
2850-3000C-H StretchAliphatic & Si-CH₃
1730-1750C=O StretchEster
~1260CH₃ Symmetric BendSi-CH₃
1000-1100Si-O-Si Asymmetric StretchSiloxane Backbone
~800Si-C Stretch / CH₃ RockSi-CH₃

Chromatographic Separation and Mass Spectrometry for Compositional Analysis

Chromatographic techniques are essential for separating this compound from other components and for determining its compositional characteristics, such as molecular weight distribution and the presence of residual starting materials or degradation byproducts.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for analyzing the molecular weight and molecular weight distribution of polymers. wikipedia.orgresearchgate.net Since this compound is a polymer, its physical properties are heavily dependent on its chain length. GPC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting first. resolvemass.casepscience.com

The analysis provides critical data points:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity Index (PDI = Mw/Mn) , which describes the breadth of the molecular weight distribution. resolvemass.ca

A typical GPC system for this analysis would utilize an organic solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343) as the mobile phase and a refractive index (RI) detector, as the compound lacks a strong UV chromophore. wikipedia.org

Table 3: Typical GPC System Parameters for this compound Analysis

ParameterDescription
Columns Set of porous polystyrene-divinylbenzene columns with a range of pore sizes
Mobile Phase Tetrahydrofuran (THF) or Toluene
Flow Rate ~1.0 mL/min
Detector Refractive Index (RI) Detector
Calibration Polystyrene standards

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for the separation, identification, and quantification of volatile and semi-volatile impurities or degradation products. capes.gov.br In the context of this compound, this is particularly important for detecting low molecular weight siloxanes. The synthesis or subsequent thermal stress of polysiloxanes can generate cyclic volatile siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D3), octamethylcyclotetrasiloxane (B44751) (D4), and decamethylcyclopentasiloxane (B1670010) (D5). doria.fimdpi.com

In this technique, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which fragments them into characteristic ions, allowing for definitive identification by comparing the resulting mass spectra to spectral libraries. researchgate.net

Table 4: Common Volatile Degradation Products of Silicones Analyzed by GC-MS

CompoundCommon NameMolecular FormulaKey Mass Fragments (m/z)
HexamethylcyclotrisiloxaneD3C₆H₁₈O₃Si₃207, 73
OctamethylcyclotetrasiloxaneD4C₈H₂₄O₄Si₄281, 73
DecamethylcyclopentasiloxaneD5C₁₀H₃₀O₅Si₅355, 73

For the analysis of the non-volatile this compound polymer itself, as well as any non-volatile impurities, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool. mdpi.com Given the compound's limited solubility in water, a reversed-phase (RP-HPLC) method is often employed, using a C18 column with a gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

Because this compound lacks a strong UV chromophore, conventional UV detection can be challenging. Therefore, alternative detection methods are more suitable:

Charged Aerosol Detector (CAD): This mass-based detector is nearly universal for non-volatile analytes and provides a response that is largely independent of the compound's chemical structure. thermofisher.com

Mass Spectrometry (MS): Provides molecular weight information and structural data, offering high specificity and sensitivity. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be appropriate ionization sources.

LC-MS can be used to separate and identify different chain lengths of the polymer or to detect non-volatile residues from the manufacturing process. nih.gov

Table 5: Potential LC-MS Method for this compound Analysis

ParameterDescription
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Gradient elution from low to high percentage of Mobile Phase B
Detector Mass Spectrometer (MS) with ESI or Charged Aerosol Detector (CAD)

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational and Isomeric Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides an additional dimension of separation to conventional mass spectrometry, making it uniquely suited for the analysis of complex molecules like this compound. nih.govmdpi.com This technique separates gas-phase ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge, as defined by their rotationally averaged collision cross-section (CCS). nih.gov

For a molecule such as this compound, which consists of a flexible dimethiconol polymer backbone esterified with isostearic acid, significant conformational and isomeric complexity is expected. The isostearate portion, a branched-chain fatty acid, introduces multiple potential isomers. Furthermore, the flexible siloxane backbone can adopt various spatial arrangements or conformations. nih.gov

IM-MS analysis allows for the separation of these different structural isomers and conformers that would be indistinguishable by mass spectrometry alone. researchgate.net In a typical IM-MS experiment, ions of this compound would be generated via electrospray ionization (ESI), introduced into the gas phase, and then guided into an ion mobility cell. Inside the cell, the ions drift through a buffer gas under the influence of a weak electric field, separating based on their CCS before they enter the mass analyzer. nih.gov This allows for the generation of a two-dimensional plot of ion mobility drift time versus m/z, which can resolve distinct molecular populations corresponding to different conformers or isomers. While specific CCS values for this compound are not broadly published, the technique's ability to separate isomeric peptides and other small molecules with subtle structural differences demonstrates its potential for characterizing the unique structural landscape of this silicone ester. researchgate.netresearchgate.net

Microscopic and Imaging Techniques for Morphological Assessment

Microscopic techniques are essential for understanding how this compound behaves in formulations, particularly in emulsions where it functions at the interface between different phases.

Optical Microscopy for Droplet Size and Distribution in Emulsions

When this compound is incorporated into an emulsion, such as a water-in-silicone formula, its effectiveness and the stability of the final product are highly dependent on the size and distribution of the dispersed phase droplets. nih.govrjptonline.org Optical microscopy is a fundamental and direct method for visualizing and measuring these characteristics. ijper.orge-spirit.cloud

By placing a sample of the emulsion on a glass slide, optical microscopes can be used to capture images of the droplets. ipb.pt Image analysis software can then be used to measure the average droplet size and the polydispersity, or the breadth of the size distribution. cam.ac.uk Studies on silicone-based emulsions show that factors like the concentration of the silicone emulsifier and the energy input during homogenization directly influence droplet size. rjptonline.org A narrow, consistent droplet size distribution is often indicative of a stable emulsion, while a broad or multimodal distribution can signal potential instability, such as coalescence or creaming. nih.gov Research on various silicone emulsions provides typical values for droplet sizes that can be expected. nih.govresearchgate.netsemanticscholar.org

Table 1: Representative Droplet Size Data for Silicone-Based Emulsions from Optical Microscopy

Emulsion System DescriptionAverage Droplet Size (µm)ObservationReference
Water-in-Silicone Emulsion (B3)1 - 2Droplets arrange evenly and distantly. ijper.org
Water-in-Silicone Emulsion (B5)1.5 - 3Structure is more compact, potential for coalescence. ijper.org
Pickering Emulsion (Ch/GA stabilized)3.76 ± 0.70System with spherical droplets. ipb.pt
Silicone-based emulsionUnchanged after 1 monthData demonstrates good stability over time. nih.gov

Electron Microscopy (SEM, TEM) for Interfacial Film Visualization

To visualize the structure of emulsions at a higher resolution, particularly the interfacial film that this compound helps to form, electron microscopy techniques are employed. encyclopedia.pub Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide nanoscale insights but require specific sample preparation, often involving cryogenic freezing to fix the emulsion's structure. ysnamgroup.commdpi.com

Cryo-SEM allows for the imaging of the bulk emulsion structure. After rapid freezing and fracturing of the sample, the surface is imaged, revealing the dispersed droplets embedded within the continuous phase. researchgate.net This can show the morphology and distribution of droplets with great clarity. researchgate.net

TEM offers even higher resolution, making it possible to visualize the internal structure of droplets and the thin interfacial film stabilizing them. mdpi.comaip.org To analyze the film, a drop of the emulsion may be placed on a grid, with excess water removed, allowing for direct observation of the structures formed by the emulsifier at the oil-water interface. ysnamgroup.com These techniques are crucial for confirming that this compound creates a robust and stable film around the dispersed droplets, which is key to its function as a skin conditioning agent and formulation stabilizer. encyclopedia.pub

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions

Atomic Force Microscopy (AFM) is a powerful surface analysis technique used to investigate surface topography and nanoscale interactions at a molecular level. academie-sciences.frmdpi.com In the context of this compound, AFM can be used to characterize the film it forms on a substrate or at an interface. mdpi.com

In imaging mode, a sharp tip on a cantilever scans the surface to generate a high-resolution, three-dimensional topographical map. mdpi.com This can reveal the smoothness and uniformity of a film containing this compound. mdpi.com

In force spectroscopy mode, the AFM tip is moved towards and away from the surface to measure interaction forces (e.g., adhesion, repulsion) between the tip and the sample. academie-sciences.fr By functionalizing the AFM tip with specific chemical groups, it is possible to probe the nanoscale chemical and mechanical interactions of the this compound film. lsu.eduresearchgate.net This provides insight into properties like lubricity and surface energy, which are directly related to the sensory feel of a cosmetic product on the skin. Studies on polymer microspheres and other surfaces show how AFM can quantify mechanical properties like Young's modulus on the nanoscale. researchgate.net

Table 2: Nanoscale Properties Measurable by AFM for Emulsifier Films

Property MeasuredRelevance to this compoundTypical Findings for Emulsifier FilmsReference
Surface Topography/RoughnessCharacterizes the smoothness and uniformity of the film formed on skin or at an interface.Can reveal nanoscale protrusions, defects, and overall film structure. mdpi.com
Interfacial Film ThicknessDetermines the robustness of the stabilizing layer in an emulsion.Thickness can range from 0.5 nm (surfactants) to over 10 nm (polymers, particles). encyclopedia.pubmdpi.com
Adhesion ForceQuantifies the "stickiness" of the surface, relating to skin feel (tackiness).Force-distance curves measure the force required to pull the tip from the surface. academie-sciences.fr
Nanomechanical Properties (e.g., Young's Modulus)Relates to the firmness and deformability of the interfacial film.Can be calculated from force-displacement curves to determine film elasticity. researchgate.net

Thermal Analysis Techniques

Thermal analysis is critical for understanding the physical properties of this compound as a function of temperature, which influences its stability, processing, and behavior in different climates and on the skin.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary technique used to measure the heat flow into or out of a sample as it is heated or cooled, revealing key thermal transitions. andersonmaterials.com For a polymer like this compound, DSC analysis can identify the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). mdpi.comeag.com

DSC analysis of silicones typically shows a very low glass transition temperature, characteristic of the flexible siloxane backbone. netzsch.comnetzsch.com As the material is heated from a low temperature, the DSC thermogram will show a step-change in the heat capacity at the Tg, where the material transitions from a rigid, glassy state to a more rubbery, flexible state. netzsch.com At a higher temperature, an exothermic peak may be observed, corresponding to cold crystallization, followed by an endothermic peak representing the melting of the crystalline domains. mdpi.comnetzsch.com The addition of the bulky, branched isostearate group to the dimethiconol backbone is expected to influence these transitions by disrupting polymer chain packing, potentially lowering crystallinity and altering the transition temperatures compared to pure dimethiconol.

Table 3: Typical Thermal Transitions for Silicone Polymers Measured by DSC

Thermal EventDescriptionTypical Temperature Range (°C)Reference
Glass Transition (Tg)Transition from a hard, glassy state to a soft, rubbery state.-127 to -117 mdpi.comnetzsch.comnetzsch.com
Cold Crystallization (Tc)Exothermic event where amorphous regions organize into crystals upon heating.-95 to -82 mdpi.comnetzsch.comnetzsch.com
Melting (Tm)Endothermic event where crystalline structures melt into a disordered state.-46 to -45 mdpi.comnetzsch.comnetzsch.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Composition

Thermogravimetric Analysis (TGA) is a cornerstone analytical technique for characterizing the thermal stability and compositional makeup of materials like this compound. This method provides quantitative information on mass changes in a material as a function of temperature or time in a controlled atmosphere. The resulting data is crucial for understanding the material's behavior at elevated temperatures, a key consideration for its application in various formulations.

The analysis involves heating a small sample of the material on a precision balance inside a furnace. The temperature is increased at a constant rate, and the change in mass is recorded. The resulting plot of mass versus temperature, known as a thermogram or TGA curve, offers a distinct profile of the material's thermal decomposition.

For a complex molecule such as this compound, which is a silicone ester, the TGA curve can reveal multi-stage decomposition events corresponding to the breakdown of its different chemical moieties—the dimethiconol (silicone) backbone and the isostearate ester side chains.

Detailed Research Findings

Thermal Stability of the Silicone Backbone: The foundational polysiloxane backbone (Si-O-Si) of the dimethiconol portion of the molecule is known for its high thermal stability. cprijournal.in Research on various silicone rubbers and resins consistently shows that the initial decomposition of the silicone structure typically occurs at temperatures well above 300°C. cprijournal.inresearchgate.net For instance, some silicone rubbers exhibit an onset of degradation between 330°C and 420°C. researchgate.netresearchgate.net This high stability is attributed to the strong silicon-oxygen bond. The thermal degradation of silicone polymers often results in a significant amount of ceramic-like silica (B1680970) (SiO₂) residue at high temperatures, which is reflected as a high char yield or residual mass in the TGA analysis. dtic.mil

Thermal Decomposition of the Ester Group: The isostearate component, being an organic ester, is expected to have a different thermal decomposition profile compared to the silicone backbone. Studies on various organic esters show that their thermal degradation can occur at lower temperatures than silicones. For example, research on certain citric acid-based esters shows degradation taking place in the range of 175°C to 425°C. tandfonline.com The decomposition of the ester side chain would likely contribute to an earlier mass loss event in the TGA curve of this compound.

Illustrative TGA Data for Related Compounds:

To illustrate the type of data obtained from a TGA experiment, the following tables present findings for related silicone and ester compounds. It is important to note that these are not the direct values for this compound but serve as a scientific proxy to understand its potential thermal characteristics.

Table 1: TGA Data for Various Silicone-Based Materials in an Inert Atmosphere This table provides representative thermal stability data for different types of silicone materials, highlighting the onset of decomposition and residual mass at high temperatures.

MaterialOnset Decomposition Temp (Tonset)Temperature of Max. Weight Loss (Tmax)Residual Mass at 700°C (%)
Phenyl Silicone Rubber~420°C~461°C~46.5%
Silicone Resin Composite~330°C - 379°C--
Cured Silicone Adhesive>300°C->30%

Data sourced from studies on silicone rubber composites and adhesives. researchgate.netresearchgate.neteag.com

Table 2: TGA Data for Representative Ester Compounds This table shows the thermal decomposition characteristics of various ester compounds, which can be compared to the expected behavior of the isostearate portion of this compound.

CompoundOnset Decomposition Temp (Tonset)Temperature of Max. Weight Loss (Tmax)Decomposition Range
Citrate Ester Derivative 1~175°C-175°C - 425°C
Polyol Ester Lubricant-->200°C
Cyanate Ester Resin~400°C~450°C400°C - 500°C

Data sourced from research on synthetic lubricants and resins. tandfonline.combts.govnist.gov

The comprehensive analysis of this compound via TGA would, therefore, likely show an initial weight loss corresponding to the degradation of the isostearate side chain, followed by the decomposition of the more stable dimethiconol backbone at higher temperatures, leaving a silica-based residue. The precise temperatures and percentage of mass loss for each stage would be unique to the specific molecular structure of this compound.

Environmental Dynamics and Degradation Pathways

Biodegradation Studies in Various Environmental Compartments

Biodegradation is a crucial process in the environmental breakdown of Dimethiconol Isostearate. The initial and most significant step is the enzymatic hydrolysis of the ester bond, which separates the molecule into dimethiconol and isostearic acid. Following this cleavage, each component undergoes its own biodegradation process.

The biodegradation rates of this compound are anticipated to differ under aerobic and anaerobic conditions, primarily influenced by the degradation of the isostearic acid component.

Aerobic Degradation: In aerobic environments, such as surface waters and topsoil, fatty acids like isostearic acid are readily biodegradable. Microorganisms utilize them as a carbon and energy source, breaking them down into carbon dioxide and water through processes like beta-oxidation. The dimethiconol backbone, however, is generally resistant to direct microbial degradation.

Anaerobic Degradation: In anaerobic settings like sediments and sludge in wastewater treatment plants, the biodegradation of fatty acids can still occur, though often at a slower rate than in aerobic conditions. Anaerobic microorganisms can metabolize fatty acids through pathways such as fermentation and anaerobic respiration. researchgate.netwikipedia.orgnih.gov The siloxane portion of the molecule is not expected to undergo significant anaerobic biodegradation.

Component Aerobic Degradation Anaerobic Degradation
Isostearic AcidReadily biodegradableBiodegradable, potentially at a slower rate
DimethiconolGenerally resistant to direct biodegradationNot expected to biodegrade

This table provides an inferred overview of the biodegradation of this compound components based on the behavior of similar chemical structures.

The primary biodegradation metabolites of this compound are expected to be the initial hydrolysis products: dimethiconol and isostearic acid.

Further biodegradation of isostearic acid under aerobic conditions would proceed through the beta-oxidation pathway, yielding acetyl-CoA, which then enters the citric acid cycle, ultimately producing carbon dioxide and water. wikipedia.org Under anaerobic conditions, the degradation of fatty acids can produce intermediate metabolites such as smaller organic acids and methane.

The dimethiconol portion, being largely resistant to biodegradation, is more likely to undergo abiotic degradation. However, any biodegradation of the siloxane backbone would likely result in the formation of dimethylsilanediol (B41321) (DMSD) and other silanol (B1196071) oligomers.

Initial Compound Initial Degradation Step Primary Metabolites Further Aerobic Metabolites (from Isostearic Acid) Potential Siloxane Metabolites
This compoundHydrolysis of ester bondDimethiconol, Isostearic AcidAcetyl-CoA, Carbon Dioxide, WaterDimethylsilanediol (DMSD)

This table outlines the expected metabolites from the biodegradation of this compound based on established pathways for its constituent parts.

Abiotic Degradation Mechanisms

Abiotic degradation processes, particularly hydrolysis and photolysis, play a significant role in the environmental breakdown of this compound, especially for the siloxane backbone.

The primary abiotic degradation pathway for this compound in aqueous environments is the hydrolysis of the silyl (B83357) ester bond. Silyl esters are known to be labile and susceptible to hydrolysis under both acidic and basic conditions. thieme-connect.de The rate of hydrolysis is influenced by pH, with studies on similar compounds indicating that stability is often greatest in a neutral pH range. scientificspectator.com

The hydrolysis of the ester linkage in this compound would yield dimethiconol and isostearic acid. The dimethiconol itself can undergo further slow hydrolysis of the siloxane (Si-O-Si) bonds, particularly in the presence of clay minerals in soil and sediment, which can catalyze this process. This leads to the formation of lower molecular weight silanols, primarily dimethylsilanediol (DMSD).

Bond Type Susceptibility to Hydrolysis Influencing Factors Primary Hydrolysis Products
Silyl Ester (Si-O-C)HighpH (acid and base catalysis)Dimethiconol, Isostearic Acid
Siloxane (Si-O-Si)ModerateClay minerals, pH extremesDimethylsilanediol (DMSD), Silanol oligomers

This table summarizes the hydrolytic degradation of the different bonds within the this compound molecule.

Photolytic degradation, or breakdown by sunlight, is another potential abiotic pathway for this compound. While the siloxane backbone is largely transparent to environmentally relevant wavelengths of sunlight, the isostearate portion of the molecule may be susceptible to photodegradation. Studies on other organic esters have shown that they can undergo photolysis. nih.govfrontiersin.org

In the atmosphere, volatile siloxanes are known to be degraded by hydroxyl radicals produced photochemically. Although this compound has low volatility, any portion that might partition to the atmosphere would be subject to this degradation mechanism. The primary atmospheric sink for silicones is reaction with hydroxyl (OH) radicals.

Component Susceptibility to Direct Photolysis Atmospheric Degradation
Isostearic Acid MoietyPotentially susceptibleNot applicable (low volatility)
Dimethiconol BackboneLowDegradation by OH radicals if volatilized

This table outlines the potential photolytic degradation pathways for the components of this compound.

Environmental Distribution and Partitioning Behavior

The environmental distribution of this compound is dictated by its physicochemical properties, which are a composite of its large, hydrophobic siloxane backbone and its long-chain fatty acid ester group. Due to its high molecular weight and low water solubility, this compound is expected to have a strong affinity for particulate matter. specialchem.com

Upon release into the environment, it is likely to partition from the water column to soil, sediment, and sewage sludge. This behavior is typical for high molecular weight silicones. The partitioning behavior can be influenced by the presence of organic carbon in these environmental compartments, with higher organic content leading to greater sorption. The lipophilic nature of both the siloxane and the isostearate chain suggests a potential for partitioning into fatty tissues of organisms, although the large molecular size may limit bioavailability and uptake. frontiersin.org

Environmental Compartment Expected Partitioning Behavior Governing Factors
WaterLow concentration in the aqueous phaseHigh molecular weight, low water solubility
Soil and SedimentHigh affinity for sorptionHydrophobicity, organic carbon content
Sewage SludgeSignificant partitioning during wastewater treatmentLipophilicity, sorption to solids
BiotaPotential for partitioning into fatty tissues, limited by molecular sizeLipophilicity, bioavailability

This table describes the likely environmental distribution and partitioning of this compound.

Sorption to Sediments and Soil Matrices

The sorption of siloxanes to soil and sediment is a primary process influencing their environmental distribution and fate. ecetoc.org For hydrophobic substances like this compound, the tendency to adsorb to solid environmental matrices is typically quantified by the organic carbon-normalized partition coefficient (Koc). ecetoc.org This coefficient describes the chemical's partitioning between organic carbon in soil/sediment and the aqueous phase. ecetoc.orgnih.gov

Research on various volatile methylsiloxanes (VMS), including both linear and cyclic types, shows that they sorb rapidly to soil, with equilibrium often reached within 24 hours. nih.govresearchgate.netnih.gov The primary mechanism for this sorption is partitioning, where the substance moves from the water phase into the solid organic matter phase. researchgate.netnih.gov This is evidenced by the linear nature of the sorption isotherms and the low variation in Koc values across different soil types. nih.govresearchgate.netnih.gov The amount of organic carbon in the soil is the most critical factor controlling the extent of this partitioning. ecetoc.orgnih.gov

While this compound is a larger, more complex molecule than the volatile siloxanes studied, its fundamental siloxane structure and hydrophobic nature suggest it will behave similarly, exhibiting strong sorption to organic matter in soils and sediments. This process effectively immobilizes the compound, reducing its availability in the water column and potential for transport to other environmental compartments.

Sorption Coefficients for Structurally Related Siloxanes
CompoundTypeAverage Log Koc (L/kg)
Octamethyltrisiloxane (L3)Linear4.32
Decamethyltetrasiloxane (L4)Linear5.13
Octamethylcyclotetrasiloxane (B44751) (D4)Cyclic4.23
Decamethylcyclopentasiloxane (B1670010) (D5)Cyclic5.17
Data derived from batch equilibrium studies on various soils. nih.govresearchgate.netnih.govoup.com

Bioaccumulation Potential in Environmental Models

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all environmental sources, including water, food, and sediment. It is a key consideration for assessing the environmental risk of a substance. For siloxanes, studies have investigated both the bioconcentration factor (BCF), which measures uptake from water alone, and the biota-sediment accumulation factor (BSAF), which describes the relationship between contaminant concentrations in an organism and the sediment it lives in. nih.govnih.gov

Studies on linear and cyclic siloxanes in various aquatic organisms, including fish and bivalves, indicate a potential for bioaccumulation. nih.govnih.gov For example, mean BSAF values for several siloxanes in bivalves have been measured in the range of 1.26 to 6.03, indicating accumulation from sediment is occurring. nih.gov Similarly, BCF values for certain cyclic siloxanes have been calculated to exceed the threshold of 5000 L/kg, which is a common criterion for identifying a substance as bioaccumulative. researchgate.net

However, the bioaccumulation behavior of siloxanes is complex and differs significantly from that of other very hydrophobic, persistent organic pollutants. nih.gov While siloxanes do bioconcentrate, multiple studies have shown they have a low potential for biomagnification, which is the process where the concentration of a chemical increases at successively higher levels in a food web. nih.govresearchgate.netsilicones.eu This lack of biomagnification is largely attributed to significant metabolic biotransformation within the organisms. nih.govsilicones.eu Fish, for instance, can metabolize linear siloxanes, which reduces the amount that can be absorbed and accumulated. nih.gov This metabolic process makes siloxanes substantially less bioaccumulative than substances that both bioconcentrate and biomagnify. nih.gov

Given its siloxane structure, this compound is expected to have a high affinity for lipids and thus a potential to bioconcentrate in aquatic organisms. However, based on the behavior of analogous compounds, its potential to biomagnify in the food web is likely to be limited due to metabolic processes.

Bioaccumulation Factors for Structurally Related Siloxanes
CompoundFactor TypeValue (L/kg)Organism
Octamethyltrisiloxane (L3)BCF2787 - 3085Rainbow Trout
Decamethyltetrasiloxane (L4)BCF2689 - 4227Rainbow Trout
Dodecamethylpentasiloxane (L5)BCF1705 - 3831Rainbow Trout
Octamethylcyclotetrasiloxane (D4)BAF5900 ± 3500Crucian Carp
Decamethylcyclopentasiloxane (D5)BSAF2.31Crucian Carp
Dodecamethylcyclohexasiloxane (D6)BCF1909Rainbow Trout
BCF (Bioconcentration Factor), BAF (Bioaccumulation Factor), BSAF (Biota-Sediment Accumulation Factor). Values are derived from various environmental and laboratory studies. nih.govnih.govresearchgate.netresearchgate.netsilicones.eu

Advanced Computational and Modeling Approaches

Molecular Dynamics Simulations for Polymer Conformation and Interfacial Adsorption

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of Dimethiconol Isostearate and its behavior at interfaces, which is critical for its function as a conditioning agent and emulsifier.

The amphiphilic character of this compound, possessing a polar hydroxyl head group and non-polar siloxane and isostearate chains, dictates its adsorption behavior at interfaces such as oil-water or air-water. nih.gov MD simulations can predict the most energetically favorable orientation of the molecule at these boundaries.

Computational studies on analogous silicone polymers demonstrate that at an oil-water interface, the flexible polydimethylsiloxane (B3030410) (PDMS) backbone, along with the lipophilic isostearate tail, will preferentially reside in the oil phase. acs.orgfigshare.comrsc.org Concurrently, the terminal hydroxyl (-OH) group of the dimethiconol portion will orient towards the aqueous phase to engage in hydrogen bonding. Atomistic MD simulations can elucidate these arrangements by calculating potential energy surfaces and density profiles of different parts of the molecule across the interface. rsc.org This predictive capability is crucial for understanding how this compound functions to stabilize emulsions by reducing interfacial tension. Research combining MD simulations with techniques like Sum Frequency Generation (SFG) vibrational spectroscopy on similar silicone systems has validated that adhesion-promoting molecules segregate and adopt specific orientations at polymer interfaces. rsc.org

Table 1: Illustrative MD Simulation Parameters for Interfacial Adsorption Studies of Silicone Polymers

ParameterTypical Value/DescriptionRelevance
Force FieldOPLS (Optimized Potentials for Liquid Simulations), AMBER (Assisted Model Building with Energy Refinement), GAFF (General AMBER Force Field)Defines the potential energy of the system, governing inter- and intra-molecular interactions. nih.govrsc.org
Solvent ModelTIP3P, OPC4 (for water); Explicit solvent for oil phase (e.g., hexane, dodecane)Accurately represents the bulk phases on either side of the interface. rsc.org
System Size~50,000 - 200,000 atomsLarge enough to create a stable interface and avoid finite-size effects.
Simulation Time50 - 200 nanoseconds (ns)Allows sufficient time for the polymer to equilibrate and adopt a stable conformation at the interface. nih.gov
EnsembleNPT (Isothermal-isobaric) followed by NVT (Canonical)Maintains constant pressure and temperature to mimic laboratory conditions, then constant volume for data collection.

The conformation and flexibility of the this compound polymer chain are highly dependent on the solvent environment, which is a key factor in formulation science. In a thermodynamically "good" solvent (e.g., a low-viscosity silicone fluid like cyclopentasiloxane), the polymer chain is expected to be in an expanded, solvated state. In a "poor" solvent, the chain will tend to coil upon itself to maximize intramolecular interactions over polymer-solvent interactions.

MD simulations on polysiloxanes have systematically studied their structure and dynamics. rsc.org These simulations show that the exceptional flexibility of the Si-O-Si bond angle in the siloxane backbone allows for a vast number of available conformations. nih.govresearchgate.net By tracking the positions of atoms over time, MD can be used to calculate key dynamic properties such as the radius of gyration (a measure of chain size) and chain relaxation times in various cosmetic solvents. nsf.gov For example, simulations can reveal how the bulky isostearate group might sterically hinder the flexibility of the siloxane backbone compared to an unmodified dimethiconol, influencing the texture and feel of a product.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational methodology that aims to build predictive models for the physicochemical properties of chemicals based on their molecular structure. nih.gov By establishing a statistical correlation between calculated molecular descriptors and an experimentally measured property, QSPR models can rapidly estimate the properties of new or untested molecules like this compound.

Rheological properties, particularly viscosity, are critical to the performance and sensory feel of cosmetic formulations. simtec-silicone.comazom.com The viscosity of silicone polymers is strongly dependent on their molecular weight, which is a function of the degree of polymerization (i.e., the length of the siloxane chain). simtec-silicone.comnih.gov

A QSPR model for predicting the viscosity of this compound would involve generating a set of molecular descriptors that encode its structural features. These descriptors could include:

Topological descriptors: Molecular weight, number of siloxane units (n), branching indices (for the isostearate group).

Geometrical descriptors: Molecular volume, surface area.

Quantum-chemical descriptors: Dipole moment.

By compiling a dataset of similar silicone esters with known viscosities and their corresponding descriptors, a multiple linear regression (MLR) or machine learning algorithm can be used to develop a predictive equation. japsonline.com This model could then be used to estimate the viscosity of different grades of this compound by simply inputting the descriptors derived from their structure.

Table 2: Example of a QSPR Approach for Viscosity Prediction

Compound TypeMolecular Descriptor 1 (e.g., Molecular Weight)Molecular Descriptor 2 (e.g., Branching Index)Experimental Viscosity (mPa·s)Predicted Viscosity (mPa·s)
Silicone Ester A1500 g/mol4.1500510
Silicone Ester B2500 g/mol4.112001180
This compound (Hypothetical)2000 g/mol5.3Not Measured850

The effectiveness of this compound as a surfactant or emulsifier is linked to its interfacial activity—its ability to lower the tension between two immiscible phases. QSPR models can correlate structural features with key surfactant properties like the critical micelle concentration (CMC) or the surface tension at the CMC (γCMC). researchgate.net

For a molecule like this compound, descriptors would be chosen to represent the hydrophilic-lipophilic balance (HLB). This includes descriptors for the polar hydroxyl group (e.g., polar surface area) and descriptors for the non-polar portions, such as the number of siloxane units and the carbon count of the isostearate chain. Studies on other classes of surfactants have successfully used descriptors like molar volume and functional group counts to build robust QSPR models for predicting interfacial adsorption coefficients, demonstrating the feasibility of this approach. nih.gov Such a model would enable the rapid screening of different silicone ester structures to identify those with optimal interfacial properties for specific applications.

Mesoscale and Continuum Modeling of Emulsion and Foam Stability

While atomistic MD simulations are excellent for detailing molecular-level interactions, the stability of emulsions and foams involves the collective behavior of millions of molecules over longer timescales. Mesoscale and continuum models bridge this gap by simulating larger systems.

Mesoscale modeling techniques, such as Dissipative Particle Dynamics (DPD), use a coarse-graining approach where clusters of atoms are represented as single beads. researchgate.net This simplification allows for the simulation of systems on the order of micrometers and microseconds. A DPD simulation of an oil-in-water emulsion could model the behavior of thousands of oil droplets stabilized by this compound. It could predict how the polymer affects droplet-droplet interactions, preventing coalescence and stabilizing the emulsion. mdpi.comresearchgate.net

Continuum models operate at an even larger scale, treating the foam or emulsion as a continuous medium rather than discrete particles. These models are used to simulate macroscopic phenomena like film drainage, Ostwald ripening, and film rupture in foams. scirp.orgresearchgate.net The input parameters for these models, such as surface tension, surface elasticity (Gibbs elasticity), and disjoining pressure, are often derived from experimental data or finer-grained simulations. scirp.orgnih.gov Studies on polyurethane foams have shown that the structure of silicone surfactants, such as the length of the siloxane backbone, significantly impacts film elasticity and drainage rates, leading to enhanced foam stability. nih.govsemanticscholar.orgjiahua.com Continuum modeling can capture these relationships to predict the long-term stability of a product containing this compound.

Table 3: Comparison of Computational Modeling Scales

Modeling TechniqueTypical Length ScaleTypical Time ScalePrimary Application for this compound
Molecular Dynamics (MD)1 - 10 nanometersNanoseconds - MicrosecondsSingle polymer conformation, interfacial orientation. acs.org
Mesoscale (e.g., DPD)10 nm - 10 micrometersMicroseconds - MillisecondsEmulsion droplet interactions, micelle formation. researchgate.net
Continuum ModelingMicrometers - CentimetersSeconds - HoursFoam drainage, long-term emulsion stability. scirp.org

Simulation of Droplet Coalescence and Flocculation Kinetics

In emulsion systems where this compound is a key component of the oil phase, the stability is critically dependent on the prevention of droplet coalescence and flocculation. Computational fluid dynamics (CFD) and molecular dynamics (MD) simulations are two powerful techniques used to model these destabilization processes.

Computational Fluid Dynamics (CFD) coupled with Population Balance Equations (PBE) can simulate the behavior of a large population of droplets in a formulation. This approach models the fluid dynamics of the continuous phase and the dispersed this compound droplets, taking into account factors like turbulent flow, droplet-droplet interactions, and the influence of surfactants or stabilizers. By solving the RANS (Reynolds-Averaged Navier-Stokes) equations for multiphase flow, researchers can predict the droplet size distribution over time, a key indicator of emulsion stability. For instance, simulations can be performed in a stirred tank to mimic industrial mixing conditions and understand how parameters like impeller speed and the viscosity of the silicone oil phase affect coalescence and breakup rates.

Molecular Dynamics (MD) simulations provide a more granular view of the coalescence process by modeling the interactions of individual molecules. rsc.orgresearchgate.net Using coarse-grained models, where groups of atoms are represented as single beads, it is possible to simulate the behavior of surfactant-laden water droplets in a this compound oil phase over nanoseconds. These simulations can elucidate the mechanism of film drainage between two approaching droplets, the role of surfactant molecules at the interface in preventing coalescence, and the initial formation of a bridge when coalescence occurs. rsc.org The insights gained from MD simulations can help in the rational design of emulsifier systems that effectively stabilize this compound emulsions.

The following table outlines typical parameters used in CFD simulations of silicone oil-in-water emulsions, which are analogous to systems containing this compound.

ParameterDescriptionTypical Value Range
Continuous Phase Density Density of the aqueous phase.990 - 1010 kg/m ³
Dispersed Phase Density Density of the this compound phase.900 - 950 kg/m ³
Continuous Phase Viscosity Viscosity of the aqueous phase.0.001 - 0.01 Pa·s
Dispersed Phase Viscosity Viscosity of the this compound phase.0.01 - 1 Pa·s
Interfacial Tension The force per unit length existing at the interface between the two immiscible liquid phases.10 - 40 mN/m
Impeller Speed Rotational speed of the mixing element in the simulation.100 - 1000 RPM

Modeling of Film Thinning and Rupture Phenomena

This compound is often used in cosmetic and personal care products to form a protective, conditioning film on the skin or hair. The stability and longevity of this film are critical to its performance. Computational models can be employed to understand the mechanisms of film thinning and eventual rupture.

Lubrication theory is a powerful tool for modeling the drainage of a thin liquid film. This approach simplifies the Navier-Stokes equations for flows where the film thickness is much smaller than its lateral dimensions. By incorporating intermolecular forces, such as van der Waals and electrostatic forces, into the model, it is possible to predict the rate of film thinning and the conditions that lead to instability and rupture. For a film of this compound, the disjoining pressure, which is the net force per unit area acting on the film surfaces, would be a key parameter to determine.

Molecular Dynamics (MD) simulations can also be applied to study film rupture at the molecular level. These simulations can model the spontaneous formation of holes or pores in a thin film of this compound due to thermal fluctuations. By analyzing the trajectories of individual molecules, researchers can understand how the chemical structure of this compound, including its flexible siloxane backbone and bulky isostearate group, influences the film's cohesive energy and its resistance to rupture. These simulations can also reveal the role of surfactants or other additives in stabilizing the film.

The table below presents key parameters that are crucial for modeling the stability of a thin film of this compound.

ParameterDescriptionSignificance
Film Thickness The initial thickness of the this compound film.Thinner films are more susceptible to rupture.
Surface Tension The tension of the liquid-air interface of the film.Higher surface tension can drive rupture to minimize surface area.
Disjoining Pressure The net pressure in the thin film arising from surface forces.A positive disjoining pressure stabilizes the film, while a negative one leads to thinning and rupture.
Hamaker Constant A measure of the strength of van der Waals forces between the molecules in the film.Influences the attractive forces that can lead to film thinning.
Viscosity The resistance of the this compound to flow.Higher viscosity can slow down the rate of film thinning.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Next-Generation Silicone Ester Architectures with Tailored Functionalities

The evolution of silicone technology is moving beyond linear polydimethylsiloxanes toward more complex, functionalized architectures designed to deliver specific properties. tum.demdpi.com The development of next-generation silicone esters, including structures analogous to Dimethiconol Isostearate, focuses on precise control over the polymer backbone and the nature of the ester group to tailor functionalities.

Key research directions include:

Hybrid Silicone Architectures: The creation of organo-functional hybrid silicones, which combine the properties of silicones and organic compounds, is a primary strategy for developing new materials. tum.de These structures can be designed to overcome the limitations of traditional polysiloxanes, such as depolymerization, leading to elastomers with enhanced thermal stability and unique surface properties. tum.de

Block and Segmented Copolymers: Researchers are designing block and segmented siloxane-organic copolymers that incorporate diverse internal functional groups like silyl (B83357) ethers, urethanes, and imides. mdpi.com This approach allows for the creation of materials with properties such as self-assembly, pH sensitivity, and controlled hydrolytic degradability. mdpi.com The isostearate group in this compound is one example of such functionalization, but future architectures could incorporate a wide array of fatty acid or other organic moieties to control properties like lubricity, substantivity, and refractive index.

Dynamic Covalent Networks (Vitrimers): A frontier in polymer science is the development of silicone vitrimers, which feature highly mobile polysiloxane networks containing reversible dynamic covalent bonds. acs.org These materials can be designed to be reprocessable and recyclable at room temperature while maintaining high mechanical strength. acs.org Introducing ester linkages that can participate in dynamic exchange reactions could lead to self-healing or adaptable silicone materials.

Functional Macromers for Polymer Synthesis: Dimethicone copolyol macromers serve as building blocks in polymer synthesis, allowing for the incorporation of silicone properties into various polymer backbones. google.com Developing ester-functionalized macromers similar to this compound would enable the creation of novel copolymers for a range of applications, imparting properties like softness, lubricity, and specific surface interactions. google.com

The table below summarizes emerging architectural approaches for silicone esters and their potential functionalities.

Architectural ApproachKey Structural FeaturePotential Tailored FunctionalitiesSupporting Research Insights
Hybrid Siloxane-Organic Polymers Integration of organic functional groups into the siloxane backbone or as side chains.Enhanced thermal stability, unique surface properties, improved compatibility with organic systems.Avoids depolymerization issues of classical polysiloxanes. tum.de
Block/Segmented Copolymers Defined blocks of siloxane and organic polymer segments (e.g., esters, imides, urethanes).Self-assembly, controlled degradability, pH-responsiveness, specific interfacial activity.Allows for precise control over macroscopic properties through molecular design. mdpi.com
Silicone Vitrimers Cross-linked networks containing dynamic, reversible covalent bonds (e.g., dioxaborolane groups).Self-healing capabilities, reprocessability, recyclability, tunable stress relaxation. acs.orgescholarship.orgEnables the fabrication of strong, room-temperature reprocessable silicone structures. acs.org
Functionalized Macromers Polymerizable monomers containing a silicone ester moiety.Facilitates incorporation of silicone properties (softness, gloss, lubricity) into other polymer systems.Can be used to create polymers for personal care, textile, and industrial formulations. google.com

Exploration of this compound in Novel Material Science Applications (Non-Prohibited)

While this compound is known in cosmetics, its unique structure—a silicone polymer end-capped with a bulky, lipophilic fatty acid ester—makes it a compelling candidate for exploration in various material science domains. Its combination of silicone's inorganic backbone and the organic ester functionality can be leveraged for performance in applications beyond skin and hair conditioning.

Potential areas for future research include:

Advanced Lubricants and Tribology: Methyl silicone resins have been investigated as additives in polyalphaolefin (PAO) oils to reduce friction and wear. mdpi.com The mechanism involves the formation of silica (B1680970) nanoparticles at the friction interface, which fill surface gaps and contribute to a robust tribochemical film. mdpi.com The isostearate group of this compound could provide enhanced surface adhesion and film-forming properties, potentially leading to more durable and efficient lubricant systems.

Water-Repellent Textile Finishes: Silicone-based coatings are increasingly used for creating water-repellent textiles due to their low surface energy and environmentally friendly profile. mdpi.com The long silicon-oxygen bonds allow for high rotational mobility, and methyl groups reduce surface energy. mdpi.com The long isostearyl chain of this compound could enhance the hydrophobicity and durability of such coatings, providing a soft texture while effectively repelling water.

Biomaterial Surface Modification: Silicones are critical in biomedical devices due to their stability and biocompatibility. acs.orgresearchgate.net A significant area of research is the surface modification of materials like silicone implants to control protein adsorption and cellular interactions. acs.org Zwitterionic polymers have been grafted onto silicone surfaces to inhibit bacteria-driven pathogenesis. nih.gov The ester functionality of this compound offers a site for further chemical modification or can be used to tune the surface energy of biomedical devices to improve their interaction with biological environments.

Dielectric and Electronic Materials: Silicones are valued as reliable sealant and insulating materials in electrical equipment. chemwinfo.com Research into elastomers with high dielectric permittivity is crucial for applications like dielectric elastomer transducers (DETs). mdpi.com The performance of these materials can be tuned by altering molecular weight and crosslinking patterns. mdpi.com The introduction of bulky, polarizable groups like isostearate could modify the dielectric properties of silicone networks, opening avenues for their use in soft robotics, sensors, and energy generation. mdpi.comdtu.dk

Potential Application AreaRelevant Properties of Silicone EstersResearch Focus
Advanced Lubricants Film-forming capability, surface adhesion, thermal stability.Investigating the formation of tribochemical films and reduction of wear under various temperature and load conditions. mdpi.com
Water-Repellent Textiles Low surface energy, hydrophobicity, film-forming capability, soft feel.Developing durable, eco-friendly coatings that impart high water resistance without compromising fabric texture. mdpi.com
Biomaterial Modification Biocompatibility, tunable surface energy, chemical modification potential.Modifying the surfaces of medical implants and devices to control biofouling and improve tissue integration. acs.orgnih.gov
Soft Electronics & Actuators Dielectric properties, flexibility, thermal stability.Tuning the dielectric permittivity and mechanical properties of silicone elastomers for use in sensors and energy harvesting. mdpi.com

Integration with Sustainable Chemistry Principles and Green Synthesis Methodologies

The production of silicones has traditionally relied on the Müller-Rochow process, which uses methyl chloride and produces chlorosilanes. chemwinfo.commdpi.com This process is energy-intensive and generates harmful byproducts like hydrogen chloride, conflicting with modern principles of green chemistry. mdpi.comdntb.gov.ua Future research on this compound and related compounds must prioritize the integration of sustainable and green synthesis methodologies.

Key principles for greener synthesis of silicone esters include:

Alternative Monomers: A major focus is replacing chlorosilanes with alkoxysilanes as primary monomers. mdpi.com The esterification of chlorosilanes to produce alkoxysilanes still involves harmful substances. Therefore, the direct synthesis of alkoxysilanes from silicon metal and alcohols is a significant goal. This route avoids the use of chlorine, making the process inherently safer and more environmentally benign. mdpi.com

Renewable Feedstocks: Traditional silicone production relies on mined quartz. A greener alternative is the use of biogenic silica, such as that derived from rice hull ash (RHA). dntb.gov.uatandfonline.com RHA is a sustainable, carbon-neutral resource with high surface area and reactivity, which can be converted into silicon building blocks with lower energy input compared to mined silica. dntb.gov.ua

Solvent-Free and Biocatalytic Processes: Green chemistry emphasizes reducing or eliminating the use of hazardous solvents. nih.gov Research is exploring solventless reaction conditions and the use of non-hazardous solvents like ionic liquids or deep eutectic solvents. nih.govresearchgate.net Furthermore, biocatalysis using enzymes like lipases offers a "one-pot" system for ester synthesis that operates under mild conditions and avoids toxic reagents. researchgate.net This could be directly applicable to the esterification step in producing this compound.

Energy Efficiency: Physical methods like microwave-assisted heating and ultrasound-assisted synthesis are being explored to make chemical processes more energy-efficient. nih.govajgreenchem.com These techniques can often accelerate reaction rates and increase yields compared to conventional heating methods.

Synthesis StepTraditional MethodGreen Chemistry ApproachEnvironmental Benefit
Silane Monomer Production Müller-Rochow process (Si + Methyl Chloride → Methylchlorosilanes).Direct synthesis of alkoxysilanes (Si + Alcohol → Alkoxysilanes).Eliminates use of chlorine and production of HCl byproduct. mdpi.com
Silica Source Mined quartz sand.Biogenic silica from agricultural waste (e.g., Rice Hull Ash).Utilizes a renewable, sustainable resource; potentially lower energy process. dntb.gov.ua
Esterification Chemical catalysis in organic solvents.Biocatalysis (e.g., lipases) in deep eutectic or solvent-free systems.Reduces use of toxic solvents and catalysts; operates under milder conditions. researchgate.net
Process Energy Conventional thermal heating.Microwave or ultrasound-assisted synthesis.Increased energy efficiency, faster reaction times. nih.gov

Advanced Analytical Techniques for In-Situ Monitoring of Interfacial Behavior

The performance of this compound in any application is dictated by its behavior at interfaces (e.g., solid-liquid, liquid-air). Understanding the molecular orientation, film formation, and chemical interactions at these boundaries is critical. Advanced analytical techniques that allow for in-situ monitoring are essential for developing structure-property relationships for modified silicone polymers. researchgate.net

Several powerful techniques are being employed:

Sum Frequency Generation (SFG) Spectroscopy: This surface-specific vibrational spectroscopy technique is uniquely capable of probing buried interfaces in-situ and in real time. umich.edu It has been used to elucidate the interfacial molecular structures of silicone adhesives, revealing how adhesion promoters react at the interface and how methoxy (B1213986) groups on the silicone change during curing. umich.edu For this compound, SFG could directly monitor the orientation of the isostearate chains at a surface, providing insight into lubricity and film formation.

Raman and ATR-FTIR Spectroscopy: These vibrational spectroscopy methods can provide information about chemical changes at an interface. researchgate.net In-situ Raman spectroscopy has been used to monitor the aging of polymer-filler interfaces, while Attenuated Total Reflectance (ATR) can detect changes in fiber stress as a function of silicone modification. researchgate.netresearchgate.net These techniques could track the stability of the ester bond or interactions with a substrate under stress or environmental exposure.

Atomic Force Microscopy (AFM): AFM is used to characterize the micro- and nanoscale surface properties of materials. researchgate.net It has been used to show that silicone treatments can create uniform, smoother fibrils on fabrics, which correlates to macroscopic properties like friction reduction. researchgate.net This would be invaluable for studying the films formed by this compound on various substrates.

Förster Resonance Energy Transfer (FRET): FRET is a fluorescence-based technique that can monitor the distance between two molecules on a scale of 1-10 nm. mdpi.com It has been used to monitor the dispersion and interfacial characteristics of nanoparticles in polymer composites by labeling the polymer and the filler with a donor-acceptor pair. mdpi.com This could be adapted to study the interaction of silicone ester emulsions with surfaces.

Analytical TechniquePrincipleInformation Gained for Silicone Esters
Sum Frequency Generation (SFG) Spectroscopy Surface-specific nonlinear vibrational spectroscopy.In-situ molecular orientation and chemical reactions at buried interfaces (e.g., orientation of isostearate chains). umich.edu
Raman Spectroscopy Inelastic scattering of monochromatic light.Chemical composition and structural changes at interfaces, such as bond degradation or stress-induced changes. researchgate.netresearchgate.net
Atomic Force Microscopy (AFM) Scans a surface with a high-resolution probe.Nanoscale surface topography, morphology of adsorbed films, and surface mechanical properties (e.g., friction). researchgate.net
Differential Scanning Calorimetry (DSC) Measures heat flow associated with thermal transitions.Phase transitions (melting, crystallization) of silicone esters confined in porous media or at interfaces. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) Measures the elemental composition and chemical state of a surface.Surface elemental analysis of wear films to identify the presence of Si, O, and C from the silicone ester. mdpi.com

Collaborative Research at the Interface of Polymer Chemistry, Colloidal Science, and Materials Engineering

The development and application of a complex molecule like this compound cannot occur in a silo. Progress requires a deeply interdisciplinary approach, integrating fundamental knowledge from polymer chemistry with the practical insights of colloidal science and materials engineering. ucsb.edu

Polymer Chemistry provides the foundation for designing and synthesizing novel silicone ester architectures. uni-bayreuth.de This includes controlling molecular weight, polydispersity, and the precise placement of functional groups to achieve desired properties. mdpi.com

Colloidal Science is essential for understanding and controlling the behavior of silicone esters in emulsions and dispersions, which is how they are often delivered in practical applications. This involves studying emulsion stability, droplet size distribution, and the interactions of emulsion droplets with substrates. researchgate.net The charge and size of silicone emulsions can determine how they deposit on and modify a surface. researchgate.net

Materials Engineering connects molecular structure to macroscopic performance. This discipline involves characterizing the mechanical, rheological, and surface properties of materials formulated with silicone esters and evaluating their performance in final applications, whether as a coating, lubricant, or biomaterial. ucsb.edu

Successful research in this area will depend on fostering collaborations between academic institutions and industrial partners. chemwinfo.comumich.edu University research centers focused on polymer and colloid science, like the Bavarian Polymer Institute, provide a model for such interdisciplinary work by bringing together researchers from chemistry, physics, and engineering. uni-bayreuth.de International conferences and research groups, such as the International Polymer Colloid Group (IPCG), serve as vital platforms for scientists and engineers from academia and industry to exchange ideas and foster emerging research activities. ipcg.info These collaborative efforts are essential to bridge the gap from fundamental synthesis to real-world application for next-generation silicone materials.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the molecular structure and purity of Dimethiconol Isostearate?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the esterification between dimethiconol and isostearic acid, focusing on hydroxyl and ester group signatures. Fourier-transform infrared (FTIR) spectroscopy can validate functional groups (e.g., Si-O-Si in dimethiconol, carboxylate in isostearate). High-performance liquid chromatography (HPLC) paired with mass spectrometry (GC-MS) is recommended for purity assessment, particularly to detect unreacted precursors or byproducts .

Q. How do the physicochemical properties of this compound influence its role as an emollient in multiphase formulations?

  • Methodological Answer : Conduct rheological studies to measure viscosity (e.g., using rotational viscometry) under shear stress, as viscosity impacts spreadability and film-forming capacity. Surface tension analysis (e.g., pendant drop tensiometry) can elucidate its emulsifying behavior. Stability tests under varying temperatures (4–50°C) and pH (3–9) should be performed to assess colloidal stability .

Q. What standardized protocols exist for quantifying this compound in complex cosmetic matrices?

  • Methodological Answer : Employ solvent extraction (e.g., hexane or ethanol) followed by HPLC with evaporative light scattering detection (ELSD) to isolate and quantify the compound. Validate the method using spike-recovery experiments in representative matrices (e.g., creams, lotions) to account for matrix interference .

Advanced Research Questions

Q. How can researchers optimize the esterification efficiency of this compound synthesis under heterogeneous catalytic conditions?

  • Methodological Answer : Design a factorial experiment varying catalyst type (e.g., lipase vs. acid catalysts), temperature (60–120°C), and molar ratios (dimethiconol:isostearic acid). Monitor reaction progress via thin-layer chromatography (TLC) and quantify yields using gravimetric analysis. Kinetic modeling (e.g., pseudo-first-order) can identify rate-limiting steps .

Q. What mechanisms underlie the synergistic interactions between this compound and nonionic surfactants (e.g., Polysorbate 60) in stabilizing oil-in-water emulsions?

  • Methodological Answer : Use interfacial tension measurements (Du Noüy ring method) to study co-adsorption at oil-water interfaces. Cryo-TEM or confocal microscopy can visualize emulsion microstructure. Differential scanning calorimetry (DSC) and small-angle X-ray scattering (SAXS) may reveal phase behavior and packing efficiency .

Q. How can contradictory data regarding the hydrolytic stability of this compound in alkaline environments be resolved?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH) with pH-adjusted formulations. Analyze degradation products via LC-MS and compare with control samples. Use quantum mechanical calculations (e.g., DFT) to predict hydrolysis pathways of the ester bond, correlating computational results with experimental data .

Q. What advanced toxicological models are appropriate for assessing the dermal absorption of this compound?

  • Methodological Answer : Utilize ex vivo human skin models (Franz diffusion cells) with radiolabeled this compound to measure permeation rates. Pair with in silico predictions (e.g., QSAR models) for bioavailability. Histological analysis can evaluate stratum corneum integrity post-exposure .

Data Contradiction and Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?

  • Methodological Answer : Implement statistical process control (SPC) with control charts for critical parameters (e.g., catalyst activity, reaction time). Use design of experiments (DoE) to identify robust operating conditions. Cross-validate analytical methods across labs via interlaboratory studies .

Q. How should researchers address discrepancies in reported emulsification efficacy of this compound across studies?

  • Methodological Answer : Replicate studies using standardized protocols (e.g., ISO 2272 for emulsion stability). Conduct meta-analyses to identify confounding variables (e.g., surfactant concentration, HLB values). Publish raw datasets and method details in open-access repositories to enable cross-validation .

Tables for Key Data

Property Method Typical Value Reference
Viscosity (25°C)Rotational viscometry100,000 mPa·s
Hydrolytic Stability (pH 8)Accelerated aging + LC-MSDegradation <5% at 30 days
HLB ValueGriffin’s calculation~8–10 (hydrophilic)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.